2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS 31457-03-1): A Technical Guide to Scaffold Functionalization and Pharmacological Applications
Executive Summary 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1) is a highly versatile, stereochemically significant heterocyclic building block utilized extensively in modern medicinal chemistry. Char...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1) is a highly versatile, stereochemically significant heterocyclic building block utilized extensively in modern medicinal chemistry. Characterized by its conformationally restricted bicyclic core, this compound serves as the foundational scaffold for synthesizing potent carboxamide derivatives. Its primary applications span across neuropharmacology and oncology, acting as a critical precursor for serotonin-3 (5-HT3) receptor antagonists[1], Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[2], and p38 kinase-mediated cytokine inhibitors[3].
This whitepaper provides an in-depth analysis of the structural causality behind its pharmacological efficacy, alongside validated synthetic protocols for its preparation and functionalization.
Physicochemical Profiling
Understanding the baseline properties of the 2-methyl-2,3-dihydrobenzofuran (DHBF) core is essential for predicting its behavior during rigorous synthetic workflows, particularly during organometallic functionalization.
Carboxylic acid (-COOH), Ether oxygen (ring), Methyl group (-CH3)
Typical Purity (Commercial)
≥
95.0%
Mechanistic Role in Drug Design: The Causality of Structure
The selection of the 2-methyl-DHBF-7-carboxylic acid scaffold in drug discovery is not arbitrary; it is driven by precise stereochemical and electronic requirements at target receptor binding sites.
5-HT3 Receptor Antagonism
Derivatives of this scaffold are highly potent 5-HT3 receptor antagonists, capable of inhibiting the von Bezold-Jarisch reflex (a vagal afferent reflex causing bradycardia and hypotension)[1].
The Role of the DHBF Core: The bicyclic ring restricts the conformational flexibility of the 7-carboxamide group. This conformational locking ensures the amide acts as an optimal hydrogen bond donor/acceptor, perfectly aligning with the 5-HT3 receptor's binding pocket.
Stereospecificity of the 2-Methyl Group: The introduction of a methyl group at the 2-position significantly enhances pharmacological activity compared to unsubstituted analogs. Crucially, the (2S)-methyl enantiomer exhibits a drastically higher binding affinity (
Ki=0.055
nM) than the (2R)-methyl variant[1]. This causality indicates the presence of a highly specific, stereoselective hydrophobic pocket within the 5-HT3 receptor that accommodates the (2S)-methyl configuration, thereby stabilizing the ligand-receptor complex[1].
PARP-1 Inhibition
In oncology, the scaffold is utilized to synthesize PARP-1 inhibitors, which disrupt DNA repair mechanisms in cancer cells.
Bioisosterism: The 7-carboxamide derivative synthesized from this acid acts as a structural mimic (bioisostere) of nicotinamide, the natural substrate of PARP-1[2]. The rigid DHBF core forces the carboxamide into a coplanar geometry, which is an absolute requirement for inserting into the catalytic domain of the PARP-1 enzyme[2].
Cytokine Inhibition via p38 Kinase
Amide derivatives derived from this carboxylic acid have also been patented for their ability to inhibit p38 kinase[3]. By blocking p38 kinase, these compounds halt the downstream biosynthesis and excretion of pro-inflammatory cytokines, specifically TNF-
α
and IL-1, offering therapeutic pathways for rheumatoid arthritis and bone metabolism disorders[3].
Experimental Protocols: Synthesis via Directed ortho-Metalation (DoM)
The most direct and atom-economical method for synthesizing 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid from the base 2-methyl-2,3-dihydrobenzofuran core is via Directed ortho-Metalation (DoM) followed by carboxylation[2].
Protocol: Lithiation and Carboxylation Workflow
Note: This procedure requires strict anhydrous conditions and an inert atmosphere (Nitrogen or Argon) due to the pyrophoric nature of n-Butyllithium.
Step 1: Preparation of the Lithiation Complex
Dissolve 2-methyl-2,3-dihydrobenzofuran (1.0 eq) in anhydrous hexane under a nitrogen atmosphere at room temperature.
Add N,N,N',N'-tetramethylethylenediamine (TEMED) (1.2 eq) to the solution[2].
Causality: TEMED is critical. It coordinates with the lithium ion, breaking down the unreactive hexameric clusters of n-BuLi into highly reactive monomers. This dramatically increases the basicity of the reagent.
Dropwise, add n-Butyllithium (n-BuLi) (1.2 eq) to the mixture.
Causality: The ether oxygen of the dihydrobenzofuran ring acts as a directing group. Its lone pairs coordinate with the lithium, directing the strong base to selectively deprotonate the adjacent, weakly acidic aromatic proton at the 7-position, forming a stable 7-lithio intermediate[2].
Step 2: Electrophilic Quenching (Carboxylation)
4. Stir the reaction mixture for 2 hours to ensure complete metalation.
5. Quickly transfer the reaction mixture into an excess of freshly crushed dry ice (solid
CO2
)[2].
Causality: The solid
CO2
acts as a potent electrophile. The nucleophilic 7-lithio intermediate attacks the carbon of the
CO2
, forming a lithium carboxylate salt.
Step 3: Acidification and Isolation
6. Allow the mixture to slowly warm to room temperature to vent excess
CO2
.
7. Quench the reaction by carefully adding concentrated Hydrochloric Acid (HCl) until the aqueous layer reaches pH 1-2[2].
Causality: The strong acid protonates the lithium carboxylate, forcing the free 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid to precipitate out of the aqueous solution.
Extract with ethyl acetate, wash with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the crude product. Purify via recrystallization.
Mandatory Visualizations
Synthetic Workflow Logic
The following diagram illustrates the Directed ortho-Metalation (DoM) pathway described in the protocol above.
Synthetic workflow for 31457-03-1 via Directed ortho-Metalation (DoM).
Pharmacological Signaling Pathway
The following diagram maps the downstream physiological effects of 5-HT3 receptor antagonism achieved by derivatives of this scaffold.
Mechanism of action for 5-HT3 receptor antagonism by DHBF derivatives.
PubMed. "Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists".
NIH PMC. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors".
Googleapis (WIPO Patent). "WO 00/18738 - BENZAMIDE DERIVATIVES AND THEIR USE AS CYTOKINE INHIBITORS".
Mass Spectrometric Profiling and Analytical Workflows for 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid
Executive Summary 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1) is a critical pharmacophore and synthetic intermediate frequently utilized in the development of poly(ADP-ribose) polymerase-1 (PARP-1)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1) is a critical pharmacophore and synthetic intermediate frequently utilized in the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1] and selective receptor agonists. Given its structural complexity—featuring a saturated heterocyclic core and an ionizable carboxylic acid—robust mass spectrometry (MS) characterization is essential for pharmacokinetic profiling and impurity tracking. This whitepaper provides an in-depth mechanistic guide to the gas-phase behavior, fragmentation pathways, and optimized LC-MS/MS quantitative workflows for this compound.
Structural & Physicochemical Profiling
Understanding the physicochemical properties of the analyte is the first step in rational MS method development.
Molecular Formula:C10H10O3
Monoisotopic Exact Mass: 178.06299 Da
Structural Features: The molecule consists of a rigid dihydrobenzofuran ring, a methyl group at the C2 position, and a carboxylic acid at the C7 position[2].
The presence of the C7-carboxylic acid fundamentally dictates the molecule's behavior in both the liquid phase (chromatography) and the gas phase (ionization).
Ionization Dynamics: The Case for Negative ESI
While many small molecules are analyzed in positive Electrospray Ionization (ESI+), 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid exhibits vastly superior ionization efficiency in negative mode (ESI-) .
The Causality of Ionization Choice:
Recent extensive ESI-MS/MS studies on dihydrobenzofuran derivatives demonstrate that deprotonated molecules (
[M−H]−
) produce significantly more diagnostic product ions and higher signal-to-noise ratios than their protonated counterparts[3]. The carboxylic acid group has a predicted
pKa
of approximately 4.5. By utilizing an aqueous mobile phase buffered to pH ~6.8 (e.g., 10 mM Ammonium Acetate), the analyte is maintained in its deprotonated state (
COO−
) in solution. This pre-ionization ensures near-complete conversion to the
[M−H]−
precursor ion (m/z 177.055) during droplet desolvation in the ESI source, preventing the signal dilution that occurs when multiple adducts (e.g.,
[M+Na]+
) form in positive mode.
Collision-Induced Dissociation (CID) Mechanisms
Upon isolation of the m/z 177.055 precursor in the first quadrupole (Q1), Collision-Induced Dissociation (CID) with argon gas drives the fragmentation. The gas-phase fragmentation of deprotonated dihydrobenzofurans is highly dependent on specific structural features[3].
Primary Neutral Loss (Decarboxylation): The most thermodynamically favored pathway is the direct elimination of carbon dioxide (
CO2
, 44 Da) from the C7 position. This requires relatively low collision energy (CE ~15-20 eV) and yields a highly stable phenoxide-like product ion at m/z 133.065 .
Secondary Radical Cleavage: Increasing the collision energy (CE ~30-35 eV) forces the cleavage of the saturated C2-C3 bond in the dihydrobenzofuran ring. The loss of a methyl radical (
CH3∙
, 15 Da) from the C2 position generates an odd-electron radical anion at m/z 118.042 . The formation of such radical anions is a unique diagnostic feature of deprotonated dihydrobenzofurans[3].
Ring Contraction: An alternative secondary pathway involves the loss of carbon monoxide (
CO
, 28 Da) from the heterocyclic oxygen, yielding a fragment at m/z 105.070 .
Proposed ESI-CID-MS/MS negative ion fragmentation pathway for the deprotonated molecule.
Quantitative Mass Spectrometry Data
To facilitate rapid assay transfer, the theoretical quantitative parameters are summarized below. The
177.1→133.1
transition is recommended as the primary quantifier due to its superior ion yield, while the
177.1→118.0
transition serves as a highly specific qualifier.
Table 1: MRM Transitions and Optimized CID Parameters
Transition Type
Precursor Ion (m/z)
Product Ion (m/z)
Neutral Loss
Collision Energy (eV)
Dwell Time (ms)
Quantifier
177.1
133.1
CO2
(44 Da)
-18
50
Qualifier 1
177.1
118.0
CO2+CH3∙
-32
50
Qualifier 2
177.1
105.1
CO2+CO
-35
50
Table 2: Recommended ESI- Source Parameters
Parameter
Recommended Setting
Rationale
Capillary Voltage
-2.5 kV to -3.0 kV
Prevents electrical discharge while maximizing droplet charging.
Desolvation Temp
450 °C
Ensures complete evaporation of the aqueous/organic mobile phase.
Cone Voltage
25 V
Mild declustering potential prevents in-source fragmentation of the labile
COOH
group.
To ensure absolute trustworthiness and reproducibility, the following protocol integrates a self-validating System Suitability Test (SST) to prevent false positives and matrix interference.
LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for target analyte quantification.
Causality Check: Plasma contains abundant proteins and phospholipids that cause severe ion suppression in the ESI source. Protein precipitation (PPT) with cold acetonitrile effectively removes these macromolecules.
Aliquot 50 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.
Add 150 µL of ice-cold Acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).
Vortex vigorously for 2 minutes to ensure complete protein denaturation.
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
Transfer 100 µL of the supernatant to an autosampler vial for injection.
Phase 2: Liquid Chromatography (UHPLC)
Causality Check: Formic acid is intentionally omitted from the mobile phase. Acidic modifiers suppress the ionization of carboxylic acids in negative mode. Ammonium acetate maintains a neutral pH, maximizing the
[M−H]−
population.
Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).
Mobile Phase B: Acetonitrile.
Gradient:
0.0 - 0.5 min: 5% B (Focuses the analyte at the head of the column)
0.5 - 3.0 min: Linear ramp to 95% B (Elutes the hydrophobic dihydrobenzofuran core)
3.0 - 4.0 min: Hold at 95% B (Washes lipophilic matrix components)
4.0 - 4.1 min: Return to 5% B
4.1 - 5.5 min: Re-equilibration.
Flow Rate: 0.4 mL/min.
Phase 3: System Suitability Testing (SST) - The Self-Validating Step
Before analyzing unknown samples, the system must prove its own reliability:
Solvent Blank Injection: Inject 5 µL of Mobile Phase A. The signal at the
177.1→133.1
transition must be
<5%
of the Lower Limit of Quantitation (LLOQ). This validates the absence of column carryover.
SST Standard Injection: Inject a 10 ng/mL neat standard. The mass accuracy of the precursor must be within
±5
ppm, and the retention time must not deviate by more than
±0.1
minutes from the established method. Failure to meet these criteria halts the workflow, requiring source cleaning or mass calibration.
References
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (Chemical Properties)
Source: American Elements
URL:[Link]
Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans
Source: Rapid Communications in Mass Spectrometry (PubMed / NIH)
URL:[Link]
Unlocking the Pharmacological Potential of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid: A Privileged Scaffold for Targeted Therapeutics
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary In contemporary drug discovery, the identification of "...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Content Type: Technical Whitepaper & Methodological Guide
Executive Summary
In contemporary drug discovery, the identification of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity—is paramount. 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 31457-03-1) has emerged as a highly versatile pharmacophore[1]. Characterized by its rigid, planar-like bicyclic geometry and a strategically positioned carboxylic acid handle, this compound serves as a critical synthetic precursor for targeting Poly(ADP-ribose) polymerase-1 (PARP-1) in oncology, Phosphodiesterase 5 (PDE5) in vascular modulation, and the Calcium-Sensing Receptor (CaSR) in osteoporosis[2],[3],[4].
This technical guide dissects the mechanistic rationale behind these therapeutic targets, provides quantitative structure-activity relationship (QSAR) data, and details self-validating experimental protocols for scaffold derivatization and biological evaluation.
Primary Therapeutic Target: PARP-1 Inhibition in Oncology
Mechanistic Rationale & Causality
The most prominent application of the 2-methyl-2,3-dihydrobenzofuran (DHBF) core is in the development of 5[5]. PARP-1 is a nuclear enzyme critical for repairing DNA single-strand breaks. By converting the 7-carboxylic acid into a 7-carboxamide, researchers generate a potent nicotinamide mimetic.
Why the 7-carboxamide? The primary amide is strictly required to mimic the natural substrate NAD+. It forms critical, highly directional hydrogen bonds with Ser904 and Gly863 within the catalytic domain of PARP-1. The 2-methyl substitution on the dihydrobenzofuran ring introduces a chiral center that dictates the spatial vector of the entire scaffold. The (R)-enantiomer minimizes steric clash with the hydrophobic residues lining the outer rim of the NAD+ binding pocket, allowing tighter hydrogen bonding at the base of the pocket compared to its (S) counterpart[2]. This competitive inhibition traps PARP-1 on DNA, leading to double-strand breaks and subsequent synthetic lethality in BRCA1/2-deficient tumor cells[5].
Fig 1: Mechanism of DHBF-7-carboxamide inducing synthetic lethality via PARP-1 inhibition.
Quantitative Data: Target Affinity
The table below summarizes the inhibitory potency of DHBF derivatives against PARP-1 and other targets, illustrating the impact of stereochemistry on target engagement[2],[4].
Compound / Derivative
Primary Target
Configuration
IC₅₀ Value
Mechanistic Note
DHBF-7-carboxamide (Lead 3)
PARP-1
Achiral
9.45 μM
Baseline NAD+ mimetic; forms core H-bonds
rac-13a (2-Methyl analogue)
PARP-1
Racemic
10.44 μM
Steric bulk slightly reduces average affinity
(R)-(−)-13a
PARP-1
R-enantiomer
6.34 μM
Optimal spatial alignment in hydrophobic pocket
(S)-(+)-13a
PARP-1
S-enantiomer
8.44 μM
Suboptimal vectoring causes minor steric clash
Compound 12f (Cyclopropane)
CaSR
N/A
27.6 nM
Pulsatile PTH release stimulation
Secondary Targets: PDE5 and CaSR
Vascular Modulation via PDE5 Inhibition
Beyond oncology, the 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is the foundational building block for synthesizing chiral pyrazolopyrimidone analogs (e.g., "Monagra"), which act as3[3].
Causality: The PDE5 catalytic domain is highly stereoselective and features a deep hydrophobic pocket. By replacing the standard phenyl/alkoxy groups found in traditional PDE5 inhibitors (like sildenafil) with the bulky, rigid dihydrobenzofuran system, researchers achieve enhanced hydrophobic interactions. Resolution of the racemic acid using (-)-cinchonidine yields the pure (S)-enantiomer, which perfectly aligns the benzofuran oxygen to interact favorably with the metal-binding network in the PDE5 active site, triggering potent vasorelaxation and nitric oxide (NO) release[3].
Bone Anabolism via CaSR Antagonism
Derivatization of the dihydrobenzofuran core into cyclopropane carboxylic acid amides yields highly potent4[4]. These compounds (e.g., Compound 12f, IC₅₀ = 27.6 nM) block CaSR signaling in the parathyroid gland, stimulating a fast-acting, pulsatile release of parathyroid hormone (PTH), which is a clinically validated mechanism for promoting bone formation in osteoporosis[4].
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for synthesizing and evaluating DHBF-derived therapeutics.
Protocol A: Mild Amidation via Mixed Anhydride Method
Objective: Convert 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid to its PARP-1 active carboxamide without racemizing the 2-methyl chiral center.
Why this method? Direct coupling reagents (e.g., EDC/HOBt) can cause racemization at the alpha-position or suffer from low efficiency when using ammonia gas. The mixed anhydride method utilizes isobutyl chloroformate, which forms a bulky intermediate that prevents nucleophilic attack at the wrong carbonyl, directing the ammonia gas exclusively to the benzofuran carbonyl[5].
Dissolution: Dissolve 1.0 eq of 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.
Activation: Cool the reaction vessel to -20 °C. Add 1.2 eq of N-methylmorpholine (NMM), followed dropwise by 1.1 eq of isobutyl chloroformate (i-BuOCOCl). Stir for 20 minutes[5].
Amination: Purge the system with dry NH₃ gas for 45 minutes while maintaining the temperature at -20 °C, then allow it to slowly warm to room temperature[5].
Self-Validation (QC): Analyze the crude product via Chiral HPLC (using a stationary phase like Chiralpak AD-H) to confirm that the enantiomeric excess (ee) matches the starting material, proving no racemization occurred.
Protocol B: In Vitro PARP-1 Target Engagement Assay
Objective: Quantify the inhibition of catalytic PARylation.
Why this method? A direct binding assay (like SPR) only proves affinity. Because PARP-1 is a DNA-dependent enzyme, a functional colorimetric assay utilizing damaged DNA and biotinylated NAD+ proves actual inhibition of catalytic activity—the true therapeutic endpoint[2].
Plate Preparation: Coat 96-well plates with highly purified histones (the natural substrate for PARylation) overnight at 4 °C.
Enzyme/Inhibitor Incubation: Add recombinant human PARP-1 enzyme, activated sheared DNA (to allosterically trigger PARP-1), and serial dilutions of the DHBF-7-carboxamide inhibitor. Incubate for 15 minutes at room temperature.
Substrate Addition: Initiate the reaction by adding a proprietary mix of NAD+ and biotinylated NAD+. Incubate for 30 minutes.
Detection: Wash the plate to remove unincorporated NAD+. Add Streptavidin-HRP, followed by TMB substrate. Read absorbance at 450 nm.
Self-Validation (Controls): Include a known potent inhibitor (e.g., Olaparib) as a positive control to validate assay sensitivity. Include "No DNA" wells to establish the baseline noise and calculate the Z'-factor (must be >0.5 for a valid run).
Fig 2: End-to-end workflow from acid precursor to phenotypic validation of PARP-1 inhibitors.
Conclusion
2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is far more than a simple organic intermediate; it is a highly privileged scaffold. Its unique combination of steric bulk, rigidity, and the versatile 7-carboxylic acid handle allows medicinal chemists to precisely vector functional groups into the deep hydrophobic pockets of diverse targets, ranging from PARP-1 in oncology to PDE5 in cardiovascular disease[2],[3]. Mastering the stereoselective synthesis and functional derivatization of this molecule is a critical asset for modern drug development programs.
References
Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)
Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors (PMC Version)
Title: SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA. A CHIRAL 5-(2-METHYL–2,3–DIHYDRO-7-BENZOFURYL)
Title: Discovery of novel dihydrobenzofuran cyclopropane carboxylic acid based calcium sensing receptor antagonists for the treatment of osteoporosis
Source: PubMed - NIH
URL
2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry
Executive Summary In modern drug discovery, the 2,3-dihydrobenzofuran (DHBF) core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the 2,3-dihydrobenzofuran (DHBF) core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological receptors. Specifically, 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid serves as a critical chemical intermediate in the synthesis of highly potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for oncology and phosphodiesterase-5 (PDE-5) inhibitors for vasodilation[1],[2].
This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, pharmacological applications, and the self-validating synthetic protocols required to generate and resolve its enantiomers for downstream drug development.
Chemical Identity & Nomenclature
Accurate nomenclature and structural identification are the first steps in validating any chemical inventory for biological screening. The compound features a fused bicyclic system where a chiral methyl group at the 2-position of the dihydrofuran ring dictates the three-dimensional spatial orientation of the molecule[3].
The 7-carboxylic acid moiety is easily converted into a carboxamide group via mixed-anhydride methods. The resulting 2-methyl-DHBF-7-carboxamides act as potent inhibitors of PARP-1, an enzyme critical for repairing single-strand DNA breaks[1]. By blocking PARylation, these compounds induce synthetic lethality in cancer cells with homologous recombination deficiencies (such as BRCA1/2 mutations).
Causality in Structure-Activity Relationship (SAR): The spatial orientation of the 2-methyl group influences how the carboxamide docks into the nicotinamide-binding pocket of PARP-1. Furthermore, adding an electron-withdrawing fluorine atom at the 5-position significantly enhances binding affinity by altering the electron density of the aromatic ring, leading to a nearly 7-fold increase in potency for the (−)-enantiomer compared to the baseline racemate[4].
Table 2: Enantiomeric Potency of MDHBF-7-Carboxamide Derivatives (PARP-1 Inhibition)
Compound
Stereochemistry
IC50 (μM)
Fold Change vs Racemate
rac-13a
Racemic (2-methyl)
10.44
Baseline
(R)-(−)-13a
(R)-enantiomer
6.34
~1.6x more potent
(S)-(+)-13a
(S)-enantiomer
8.44
~1.2x more potent
rac-13c
Racemic (5-fluoro-2-methyl)
2.45
~4.2x more potent
(−)-13c
(−)-enantiomer
1.53
~6.8x more potent
PDE-5 Inhibition (Vasodilation)
Beyond oncology, this scaffold is the foundational starting material for synthesizing "Monagra," a chiral 5-(2-methyl-2,3-dihydro-7-benzofuryl)pyrazolo[4,3-d]pyrimidin-7-one analog of Viagra (sildenafil)[2]. These derivatives inhibit PDE-5, preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby triggering smooth muscle relaxation and vasodilation.
Caption: Pharmacological pathways of 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid derivatives.
Synthetic Methodologies & Experimental Protocols
While direct lithiation of 2-methyl-2,3-dihydrobenzofuran followed by carboxylation with dry ice is possible, it often suffers from low yields and poor regioselectivity when synthesizing substituted analogs[1]. Therefore, the preferred, self-validating protocol utilizes a Claisen rearrangement followed by Lewis acid-catalyzed cyclization.
Protocol 1: Synthesis via Claisen Rearrangement
[3,3]-Sigmatropic Rearrangement: Heat the allyl phenyl ether precursor (e.g., methyl 2-(allyloxy)benzoate) neatly at 160–190 °C for 2 hours under an inert nitrogen atmosphere. This thermal condition drives the concerted migration of the allyl group to the ortho position, yielding an o-allylphenol intermediate[4].
Lewis Acid-Catalyzed Cyclization: Dissolve the rearranged intermediate in anhydrous dichloromethane (DCM). Add 1.2 equivalents of zirconium(IV) chloride (ZrCl4) and stir at room temperature for 10 hours.
Causality: We preferentially select ZrCl4 over harsher Lewis acids (like AlCl3) because its moderate Lewis acidity effectively activates the alkene for intramolecular electrophilic addition by the phenolic hydroxyl group without inducing unwanted polymerization of the allyl moiety[1].
Validation: Monitor the disappearance of the phenolic proton via 1H-NMR or TLC. Quench with water and extract the methyl 2-methyl-DHBF-7-carboxylate organic layer.
Alkaline Hydrolysis: Dissolve the resulting ester in methanol. Add a 3-fold molar excess of sodium hydroxide (NaOH) and reflux the mixture for 2 hours.
Causality: Saponification cleaves the methyl ester to form the water-soluble sodium carboxylate salt, allowing for easy separation from unreacted organic impurities via aqueous extraction.
Acidification & Isolation: Evaporate the methanol under reduced pressure. Dissolve the crude solid in minimal water, cool to 0 °C, and acidify dropwise with concentrated hydrochloric acid (HCl) until pH 2 is reached. Collect the precipitated white solid (2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid) via vacuum filtration and dry under high vacuum[4].
Caption: Synthetic workflow of 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid.
Chiral Resolution Protocol
Because the 2-position of the dihydrobenzofuran ring is a stereocenter, the synthesized carboxylic acid is racemic. In pharmacological applications, enantiomers exhibit divergent binding affinities due to the spatial constraints of target enzyme active sites. To isolate the pure (R) and (S) enantiomers, classical diastereomeric salt resolution using chiral alkaloid bases is required[2].
Protocol 2: Diastereomeric Salt Resolution
Salt Formation: Suspend racemic 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (1 eq) and (-)-cinchonidine (1 eq) in isopropanol.
Dissolution & Crystallization: Warm the mixture until complete dissolution is achieved. Allow the solution to cool slowly and stand undisturbed overnight at room temperature.
Causality: The (S)-enantiomer forms a less soluble diastereomeric salt with (-)-cinchonidine, driving selective crystallization out of the solvent matrix[2].
Recovery of the (S)-Enantiomer: Filter the crystallized salt. Suspend the crystals in dilute aqueous HCl to break the salt, releasing the free (S)-carboxylic acid. Extract with ethyl acetate, dry over Na2SO4, and concentrate.
Validation: Confirm enantiomeric excess (>95% ee) using analytical chiral HPLC.
Recovery of the (R)-Enantiomer: Concentrate the mother liquor from Step 2, which is now highly enriched in the (R)-enantiomer. Repeat the salt formation process using (+)-cinchonine to selectively crystallize and isolate the pure (R)-enantiomer (>99% ee)[2].
References
[1] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - Journal of Medicinal Chemistry (ACS Publications). URL:[Link]
[4] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC (NIH). URL:[Link]
[2] SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA. A CHIRAL 5-(2-METHYL–2,3–DIHYDRO-7-BENZOFURYL)-PYRAZOLOPYRIMIDONE ANALOG OF VIAGRA - Heterocycles (Clockss). URL:[Link]
[3] 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid - American Elements. URL:[Link]
The Enduring Scaffold: A Technical Guide to the Discovery and History of 2,3-Dihydrobenzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydrofuran ring, has emerged as a cornerstone in organic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold, a heterocyclic motif consisting of a benzene ring fused to a dihydrofuran ring, has emerged as a cornerstone in organic and medicinal chemistry.[1][2][3][4][5] Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" in drug discovery.[6][7] This guide provides an in-depth exploration of the discovery and historical development of 2,3-dihydrobenzofuran compounds, tracing their journey from initial syntheses to their current status as versatile building blocks for complex molecules with profound therapeutic potential.
From "Coumarane" to a Privileged Scaffold: A Historical Perspective
The history of the 2,3-dihydrobenzofuran ring system, once known by the now largely obsolete name "coumarane," dates back to the late 19th century.[4][8] The first reported synthesis of this moiety was in 1892.[8] Early synthetic methods, while foundational, often suffered from low yields, lack of selectivity, and harsh reaction conditions.[8] However, the fundamental principles of these early chemical transformations can often be seen in more contemporary and sophisticated synthetic procedures.[8]
The true significance of the 2,3-dihydrobenzofuran scaffold began to be appreciated with its identification in a multitude of natural products, often isolated from plants and fungi.[6] These natural products, including alkaloids, neolignans, isoflavonoids, and lignans, exhibit a remarkable diversity of biological activities, such as anti-HIV, antimalarial, anticancer, and anti-inflammatory properties.[2][6] This inherent bioactivity spurred significant interest in the development of more efficient and versatile synthetic routes to access this important heterocyclic system.
The Evolution of Synthetic Strategies: From Classical to Catalytic
The quest for efficient and stereoselective methods to construct the 2,3-dihydrobenzofuran core has been a major focus of synthetic organic chemistry. The evolution of these strategies reflects the broader advancements in the field, moving from classical cyclization reactions to powerful transition metal-catalyzed and organocatalytic approaches.
Early and Classical Approaches
Initial syntheses of 2,3-dihydrobenzofurans often relied on intramolecular cyclization reactions. A notable early example is the Claisen rearrangement of ortho-allylphenols, a reaction that has been adapted and improved with the use of transition metal catalysts in modern times.[8] Another classical approach involves the reaction of substituted styrene oxides with phenoxide ions.[8] While these early methods laid the groundwork, they were often limited in scope and produced modest yields.[8]
A common early strategy involved the cyclization of 2-phenoxyethanol derivatives. For instance, a patented method describes the synthesis of 2,3-dihydrobenzofuran starting from sodium phenate and 2-chloroethanol to form 2-phenoxyethanol, which is then cyclized in the presence of zinc chloride and manganous chloride.[9]
The Dawn of Catalysis: Expanding the Synthetic Toolbox
The advent of transition metal catalysis revolutionized the synthesis of 2,3-dihydrobenzofurans, offering milder reaction conditions, improved yields, and greater functional group tolerance. Palladium-catalyzed reactions have been particularly prominent in this area.
Palladium-Catalyzed Methodologies:
A variety of palladium-catalyzed reactions have been developed for the synthesis of 2,3-dihydrobenzofurans. These include:
Carboalkoxylation of 2-Allylphenols: This method involves the coupling of 2-allylphenol derivatives with aryl triflates to generate a wide range of functionalized 2,3-dihydrobenzofurans with good yields and diastereoselectivities.[10]
Heck/Tsuji-Trost Reactions: Highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes provide access to chiral substituted 2,3-dihydrobenzofurans with excellent control over regioselectivity and enantioselectivity.[11]
Iodine Atom Transfer Cycloisomerization: This enantioselective palladium-catalyzed reaction of olefin-tethered aryl iodides yields optically active 2,3-dihydrobenzofurans.[11]
Annulation Reactions: Palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides have been shown to produce various dihydrobenzofuran derivatives in good yields and with excellent diastereoselectivities.[11]
Rhodium-Catalyzed Approaches:
Rhodium catalysts have also proven to be effective for the construction of the 2,3-dihydrobenzofuran skeleton. A notable example is the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes.[11]
The Rise of Stereoselectivity: Chemoenzymatic and Organocatalytic Methods
With the increasing demand for enantiomerically pure compounds in drug development, significant effort has been directed towards the development of stereoselective syntheses of 2,3-dihydrobenzofurans.
Chemoenzymatic Strategies: These methods combine the high stereoselectivity of enzymes with chemical transformations. For example, a lipase-mediated kinetic resolution of 1-aryl-2-propanols or bioreduction of the corresponding ketones, followed by an intramolecular cyclization, can produce enantiopure 2,3-dihydrobenzofurans.[12]
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, for instance, have been used to catalyze the enantioselective [3 + 2] annulation of quinone monoimines with 3-hydroxymaleimides to afford dihydrobenzofuran derivatives with excellent enantioselectivities.[3][13]
Modern Innovations: Biocatalysis and Photochemistry
Recent advancements continue to expand the repertoire of synthetic methods for 2,3-dihydrobenzofurans.
Biocatalysis: Engineered myoglobins have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, providing a biocatalytic route to stereochemically dense 2,3-dihydrobenzofurans.[1]
Photocatalysis: Visible light-promoted reactions are gaining traction as a green and efficient synthetic approach.[3][14] For instance, a visible light-mediated, base-catalyzed protocol using diazo compounds and para-quinones has been developed for the synthesis of 2,3-disubstituted dihydrobenzofurans.[3]
A Privileged Scaffold in Medicinal Chemistry
The 2,3-dihydrobenzofuran core is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[2][6][15][16] This has solidified its status as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[7]
Bioactive Natural Products
Numerous natural products containing the 2,3-dihydrobenzofuran skeleton have been isolated and shown to possess significant therapeutic potential.[2][17]
Natural Product
Source
Biological Activity
(+)-Lithospermic acid
Salvia miltiorrhiza
Anti-HIV
(-)-Linderol A
Lindera umbellata
Inhibits melanin biosynthesis
Bisabosqual A
Fungal species
Antifungal
(+)-Decursivine
Angelica gigas
Antimalarial
Rocaglamide
Aglaia species
Anti-tumor
Furaquinocin A
Streptomyces species
Anti-tumor
Table 1: Examples of Bioactive Natural Products Containing the 2,3-Dihydrobenzofuran Scaffold.[2][3][4][6][17]
Synthetic Drugs and Drug Candidates
The versatility of the 2,3-dihydrobenzofuran scaffold has been exploited in the design and synthesis of numerous drugs and clinical candidates targeting a wide range of diseases.
Drug/Candidate
Therapeutic Area
Mechanism of Action (if known)
Ramelteon
Insomnia
Melatonin receptor agonist
Tasimelteon
Non-24-hour sleep-wake disorder
Melatonin receptor agonist
Darifenacin
Overactive bladder
Muscarinic receptor antagonist
Vilazodone
Depression
Serotonin reuptake inhibitor and 5-HT1A receptor partial agonist
5-APDB / 6-APDB
CNS Stimulant
Entactogen
Table 2: Examples of Synthetic Drugs and Drug Candidates Featuring the 2,3-Dihydrobenzofuran Moiety.[15][18]
The development of these drugs highlights the ability of the 2,3-dihydrobenzofuran core to be functionalized in a way that allows for precise interactions with biological targets. For instance, fluorinated benzofuran and dihydrobenzofuran derivatives have shown promise as anti-inflammatory and potential anticancer agents.[19]
Beyond the Clinic: Other Industrial Applications
The utility of 2,3-dihydrobenzofuran compounds extends beyond the pharmaceutical industry. Due to their unique chemical properties and olfactory profiles, they find applications in other sectors as well.
Fragrance Industry: 2,3-Dihydrobenzofuran and its derivatives are used as fragrance ingredients, contributing unique sweet and other scent notes to perfumes and colognes.[20][21]
Cosmetics and Personal Care: In cosmetic formulations, they can serve as scent components and as functional ingredients in skin and hair care products.[20]
Agrochemicals: The scaffold is also used as a building block in the synthesis of agrochemicals.[21]
Fine Chemicals: Its chemical versatility makes it a valuable intermediate in the synthesis of a wide range of fine chemicals.[20]
Experimental Protocols: A Representative Synthesis
To provide a practical context, a representative experimental protocol for the synthesis of a 2,3-dihydrobenzofuran derivative is outlined below. This protocol is based on the principles of the Claisen-Schmidt condensation, a classical yet effective method.
Ultrasound-Promoted Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-arylprop-2-en-1-one [18][22]
Objective: To synthesize a chalcone derivative containing the 2,3-dihydrobenzofuran scaffold using an environmentally friendly ultrasound-promoted method.
Materials:
2,3-dihydrobenzofuran-5-carbaldehyde
Substituted aromatic ketone (e.g., acetophenone)
Sodium hydroxide (NaOH)
Ethanol
Deionized water
Ultrasound bath
Procedure:
In a suitable reaction vessel, dissolve 2,3-dihydrobenzofuran-5-carbaldehyde (1 mmol) and the substituted aromatic ketone (1 mmol) in ethanol (5 mL).
Prepare a solution of NaOH (20 mmol) in water (2 mL).
Add the NaOH solution to the reaction mixture.
Place the reaction vessel in an ultrasound bath and irradiate at ambient temperature.
Monitor the progress of the reaction by thin-layer chromatography (TLC).
Upon completion of the reaction (typically within a short period), pour the reaction mixture into crushed ice.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water until the washings are neutral to litmus paper.
Dry the solid to obtain the crude product.
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-arylprop-2-en-1-one.
Characterization: The structure and purity of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and HRMS.[18][22]
Visualizing the Synthetic Landscape
The evolution of synthetic methodologies for 2,3-dihydrobenzofurans can be visualized as a progression from classical, often harsh, methods to more sophisticated and selective catalytic approaches.
Caption: Evolution of synthetic strategies for 2,3-dihydrobenzofurans.
Future Outlook
The journey of 2,3-dihydrobenzofuran compounds from their initial discovery to their current status as a privileged scaffold is a testament to the power of organic synthesis and medicinal chemistry. The continuous development of novel, efficient, and stereoselective synthetic methods will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and novel therapeutic applications. As our understanding of disease pathways deepens, the 2,3-dihydrobenzofuran scaffold is poised to remain a central theme in the design and development of the next generation of medicines. The exploration of this versatile heterocyclic system is far from over, and its future contributions to science and medicine are eagerly anticipated.
References
Arnold, F. H., & Zhang, R. (2019). Biocatalytic strategy for highly diastereo- and enantioselective synthesis of 2,3-dihydrobenzofuran based tricyclic scaffolds. PMC. [Link]
Various Authors. (2022). Some examples of 2,3‐dihydrobenzofuran natural products. ResearchGate. [Link]
Adole, V. A., Jagdale, B. S., Pawar, T. B., & Sagane, A. A. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. SciELO. [Link]
Gotor, V., & Gotor-Fernández, V. (2010). Straightforward Synthesis of Enantiopure 2,3-Dihydrobenzofurans by a Sequential Stereoselective Biotransformation and Chemical Intramolecular Cyclization. Organic Letters. [Link]
Chen, J., & Li, A. (2018). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. Natural Product Reports. [Link]
Various Authors. (2024). 2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. [Link]
Adole, V. A., Jagdale, B. S., Pawar, T. B., & Sagane, A. A. (2020). Ultrasound Promoted Stereoselective Synthesis of 2,3-Dihydrobenzofuran Appended Chalcones at Ambient Temperature. ResearchGate. [Link]
Wolfe, J. P. (2010). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC. [Link]
Various Authors. (2018). Synthetic approaches to natural products containing 2,3-dihydrobenzofuran skeleton. ResearchGate. [Link]
Various Authors. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Acta Scientific. [Link]
Various Authors. (2024). Visible Light-promoted Preparation of 2,3-Dihydrobenzofurans and Coumaranones. Bentham Science. [Link]
Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]
Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
Irfan, M., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. PMC. [Link]
Various Authors. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. Semantic Scholar. [Link]
Al-Salahi, R., et al. (2023). Designing of 2,3-dihydrobenzofuran derivatives as inhibitors of PDE1B using pharmacophore screening, ensemble docking and molecular dynamics approach. Computers in Biology and Medicine. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,3-Dihydrobenzofuran: Properties, Applications, and Synthesis in Fine Chemicals and Fragrance Industries. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Moir, M., et al. (2014). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. PMC. [Link]
Laurita, A., & Cerný, J. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]
Bartoli, G., et al. (2005). A Rapid Synthesis of 2-Aryl-5-substituted-2,3-dihydrobenzofurans. Organic Letters. [Link]
Various Authors. (2020). 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS. ResearchGate. [Link]
Various Authors. (2024). Synthesis of 2,3-dihydrobenzofuran derivatives 221. ResearchGate. [Link]
Various Authors. (2021). Synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]
Sun, J. (2016). Synthesis method of 2,3-dihydrobenzofuran.
Wang, D., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
Lee, J., et al. (2015). Design, Synthesis, and Biological Evaluation of Benzofuran- and 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide Derivatives as Anticancer Agents and Inhibitors of NF-κB. ResearchGate. [Link]
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]
Various Authors. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]
Various Authors. (2019). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific & Development Research. [Link]
Sheppard, T. D. (2009). Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Taylor & Francis Online. [Link]
Various Authors. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. [Link]
Various Authors. (2025). Previous works on the synthesis of 2,3‐dihydrobenzofuran derivatives. ResearchGate. [Link]
Various Authors. (2013). Preparation method of 2, 3-dihydrobenzofuran compound.
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
Various Authors. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI. [Link]
Various Authors. (2023). Representative structures containing the 2,3-dihydrobenzofuran motif. ResearchGate. [Link]
da Silva, A. B., et al. (2022). First total synthesis of the only known 2-isopropyliden-2H-benzofuran-3-one isolated from V. luetzelburgii. RSC Publishing. [Link]
Nichols, D. E., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. Journal of Medicinal Chemistry. [Link]
Synthesis and Characterization Protocol for 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid
Rationale and Scope The 2,3-dihydrobenzofuran (DHBF) scaffold is a privileged pharmacophore frequently utilized in the design of potent therapeutics, including poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncolo...
Author: BenchChem Technical Support Team. Date: March 2026
Rationale and Scope
The 2,3-dihydrobenzofuran (DHBF) scaffold is a privileged pharmacophore frequently utilized in the design of potent therapeutics, including poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors for oncology and selective PDE5 inhibitors for vasorelaxation [1]. Specifically, 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 31457-03-1) serves as a critical chiral building block. Functionalization at the 7-position is highly desirable for generating carboxamide derivatives that form essential hydrogen bonds within target enzyme active sites.
This application note provides a comprehensive, self-validating guide to synthesizing this compound via two distinct, field-proven methodologies: Directed Ortho-Metalation (DoM) and a Claisen Rearrangement/Lewis Acid Cyclization sequence . By detailing the mechanistic causality behind each reagent and condition, this guide ensures high-fidelity replication for drug development professionals.
Comparative Analysis of Synthetic Strategies
The selection of a synthetic route depends heavily on the availability of starting materials, scale-up requirements, and cryogenic capabilities. Table 1 summarizes the operational metrics of both pathways.
Table 1: Quantitative Comparison of Synthetic Routes
Parameter
Route A: Directed Ortho-Metalation
Route B: Claisen / Lewis Acid Cyclization
Precursor
2-Methyl-2,3-dihydrobenzofuran
Methyl 2-(allyloxy)benzoate
Key Reagents
n-BuLi, TMEDA, CO₂ (Dry Ice)
ZrCl₄, NaOH, MeOH
Step Count
1 Step (from closed ring)
3 Steps (Rearrangement, Cyclization, Hydrolysis)
Typical Yield
65 – 70%
50 – 60% (Cumulative over 3 steps)
Scalability
Moderate (Requires cryogenic -78 °C control)
High (Standard reflux and ambient steps)
Regioselectivity
Excellent (Directed by ring oxygen)
Excellent (5-exo-trig favored over 6-endo-trig)
Mechanistic Pathways and Workflow
The following diagram illustrates the divergent synthetic workflows. Route A leverages the inherent directing ability of the benzofuran oxygen, while Route B constructs the saturated furan ring de novo from a functionalized phenol.
Figure 1: Divergent synthetic workflows for 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid.
Protocol A: Directed Ortho-Metalation (DoM) Route
This method utilizes the oxygen atom of the dihydrobenzofuran ring as a Directed Metalation Group (DMG). The oxygen coordinates with the lithium cation, directing the strong base to deprotonate the adjacent (ortho) 7-position exclusively [2].
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 - 1.2 equiv)
Anhydrous n-hexane
Dry Ice (Solid CO₂)
4 N Aqueous NaOH, 6 N HCl, Diethyl ether, Dichloromethane (DCM)
Step-by-Step Methodology
Complex Formation: To a flame-dried, argon-purged flask, add (±)-2-methyl-2,3-dihydrobenzofuran and TMEDA in anhydrous n-hexane.
Causality: TMEDA is critical; it breaks down the stable hexameric aggregates of n-BuLi into highly reactive monomers/dimers, significantly increasing basicity and facilitating rapid metalation. Hexane is chosen over THF to prevent premature quenching of the base.
Lithiation: Add n-BuLi dropwise at room temperature. Stir the reaction mixture for 1 to 4 hours.
Observation: The solution will typically transition to a deep yellow/orange hue, indicating the formation of the 7-lithio intermediate.
Electrophilic Trapping: Cool the reaction mixture to -78 °C. Using a double-ended needle (cannula), transfer the lithiated mixture onto a large excess of freshly crushed dry ice under an argon atmosphere.
Causality: Inverse addition (adding the organolithium to the CO₂) prevents the formation of symmetrical ketones, ensuring the exclusive formation of the lithium carboxylate salt.
Acid-Base Purification (Self-Validation): Allow the mixture to warm to room temperature. Add 4 N aqueous NaOH and diethyl ether. Shake well and separate the layers.
Causality: The target compound is partitioned into the aqueous layer as a water-soluble sodium carboxylate. The ether layer extracts unreacted starting material, TMEDA, and non-polar byproducts. This step intrinsically validates the success of the carboxylation.
Isolation: Acidify the aqueous phase with 6 N HCl to pH ~1-2. Extract the resulting white precipitate with DCM. Dry the combined organic extracts over Na₂SO₄, concentrate under reduced pressure, and recrystallize from an isopropyl ether/methanol (95:5 v/v) mixture to afford the pure acid (Yield: ~67%, mp 129-130 °C) [2].
Protocol B: Claisen Rearrangement & Lewis Acid Cyclization
When cryogenic conditions are unfeasible, or when functionalizing a pre-existing phenol is preferred, this three-step route is highly effective [1].
Reagents and Materials
Methyl 2-(allyloxy)benzoate (1.0 equiv)
Zirconium(IV) chloride (ZrCl₄) (1.0 equiv)
Sodium hydroxide (NaOH) (3.0 equiv)
Anhydrous Dichloromethane (DCM), Methanol
Step-by-Step Methodology
3,3-Sigmatropic Rearrangement: Heat methyl 2-(allyloxy)benzoate neat at 160–190 °C for 2 hours.
Causality: The thermal Claisen rearrangement selectively migrates the allyl group to the ortho-position, yielding methyl 3-allyl-2-hydroxybenzoate. Performing this neat prevents solvent-mediated side reactions at high temperatures.
Regioselective Cyclization: Dissolve the rearranged intermediate in anhydrous DCM and add ZrCl₄. Stir at room temperature for 10 hours.
Causality: ZrCl₄ acts as a highly oxophilic Lewis acid. It activates the pendant alkene, promoting an intramolecular nucleophilic attack by the phenolic hydroxyl. ZrCl₄ specifically drives the 5-exo-trig cyclization (Markovnikov addition) to form the 2-methyl-dihydrobenzofuran core, effectively suppressing the competing 6-endo-trig pathway that would yield a chroman derivative.
Saponification: Isolate the resulting methyl ester and dissolve it in methanol. Add aqueous NaOH and reflux for 2 hours.
Causality: Base-catalyzed ester hydrolysis cleaves the methyl ester to form the sodium carboxylate.
Isolation: Evaporate the methanol under reduced pressure. Dissolve the residue in a minimal amount of water, cool to 0 °C, and acidify dropwise with concentrated HCl. Filter the precipitated 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid and dry under high vacuum.
Downstream Processing: Chiral Resolution
Because the 2-position of the dihydrobenzofuran ring is a stereocenter, both protocols yield a racemic mixture (±). For pharmacological applications where enantiomers exhibit differential binding affinities (e.g., PARP-1 or PDE5 inhibition), chiral resolution is mandatory.
Procedure: The racemic acid can be resolved using chiral amine bases. For example, treating the racemic mixture with (-)-cinchonidine in warm isopropanol selectively crystallizes the diastereomeric salt of the (S)-enantiomer. The (R)-enantiomer can subsequently be recovered from the enriched mother liquor and further purified using (+)-cinchonine [2].
References
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, ACS Publications. (2014). Available at:[Link]
Synthesis and Vasorelaxant Potency of Monagra. A Chiral 5-(2-Methyl-2,3-dihydro-7-benzofuryl)-pyrazolopyrimidone Analog of Viagra. Heterocycles. (2001). Available at:[Link]
Application
Application Note: Laboratory Preparation of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid
Introduction and Scope 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a highly valued synthetic intermediate in medicinal chemistry. It serves as a critical building block in the development of potent poly(ADP-ribos...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Scope
2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a highly valued synthetic intermediate in medicinal chemistry. It serves as a critical building block in the development of potent poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors for oncology and selective PDE-5 inhibitors, such as the vasorelaxant Monagra .
This application note details a robust, scalable laboratory protocol for synthesizing this compound via Directed ortho-Metalation (DoM) . By leveraging the directing ability of the dihydrobenzofuran oxygen, researchers can achieve highly regioselective carboxylation at the C-7 position without the need for transition-metal catalysis or harsh electrophilic aromatic substitution conditions.
Mechanistic Rationale & Self-Validating Design
To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system where the physical changes at each step confirm the success of the underlying mechanism.
The Role of TMEDA : Commercial n-butyllithium (n-BuLi) exists as stable hexamers in non-polar solvents like hexane, which limits its kinetic basicity. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) breaks these aggregates into highly reactive monomers. TMEDA strongly coordinates the lithium ion, significantly enhancing the basicity of the butyl anion.
Regioselective Lithiation (DoM) : The cyclic ether oxygen of the 2-methyl-2,3-dihydrobenzofuran acts as a Directed Metalation Group (DMG). The oxygen lone pairs pre-coordinate with the lithium-TMEDA complex, bringing the highly basic butyl anion into close proximity with the C-7 proton, resulting in exclusive ortho-deprotonation.
Electrophilic Quenching (Reverse Addition) : The 7-lithio intermediate is highly nucleophilic. It is critical to transfer this intermediate onto a large excess of solid carbon dioxide (dry ice). If CO₂ gas is simply bubbled into the reaction flask, the newly formed lithium carboxylate can react with unquenched organolithium species to form an undesired symmetric ketone byproduct. Reverse addition onto excess solid CO₂ prevents this side reaction.
Synthetic Workflow
Workflow for the directed ortho-metalation of 2-methyl-2,3-dihydrobenzofuran to its 7-carboxy form.
Experimental Protocol
Safety Precautions: n-BuLi is highly pyrophoric. All lithiation steps must be conducted under a strictly inert atmosphere (dry argon or nitrogen) using oven-dried glassware and proper Schlenk techniques.
Step 1: Preparation of the Lithiated Intermediate
Purge a 500 mL oven-dried Schlenk flask with dry argon.
Charge the flask with 2-methyl-2,3-dihydrobenzofuran (9.0 g, 67 mmol) and anhydrous TMEDA (17.4 g, 150 mmol).
Add anhydrous n-hexane (250 mL) via syringe and stir the solution at room temperature (rt).
Dropwise, add n-butyllithium solution (2.5 M in n-hexane; 60 mL, 150 mmol) via syringe over 15 minutes.
Causality & Validation: A slight exotherm and a color change (typically yellow/orange) will occur, indicating the successful formation of the TMEDA-coordinated organolithium species.
Stir the reaction mixture continuously at room temperature for 1 hour to ensure complete metalation at the C-7 position.
Step 2: Electrophilic Quenching (Carboxylation)
Prepare a separate 1 L round-bottom flask containing an excess of freshly crushed solid CO₂ (dry ice, ~100 g) under an argon blanket.
Cool the Schlenk flask containing the lithiated intermediate to –78 °C using a dry ice/acetone bath.
Using a wide-bore double-ended needle (cannula), transfer the cooled organolithium solution dropwise directly onto the vigorously stirred dry ice.
Causality & Validation: This reverse-addition technique ensures CO₂ is always in massive stoichiometric excess relative to the organolithium, kinetically favoring the formation of the lithium carboxylate salt and completely suppressing ketone formation.
Allow the resulting mixture to slowly warm to room temperature as the excess dry ice sublimes.
Step 3: Orthogonal Workup and Isolation
To the warmed mixture, add 4 N aqueous NaOH solution (250 mL) and diethyl ether (250 mL). Transfer to a separatory funnel and shake vigorously.
Causality & Validation: The highly basic NaOH ensures the product remains exclusively in the aqueous layer as a highly soluble sodium carboxylate salt. The diethyl ether extracts all unreacted starting material, TMEDA, and non-polar organic impurities.
Separate the phases and discard the organic (ether) layer.
Cool the aqueous phase in an ice bath and slowly acidify with 6 N HCl until the pH reaches 1–2.
Causality & Validation: A dense white precipitate will form immediately upon acidification, self-validating the successful conversion of the water-soluble sodium salt back into the protonated, water-insoluble free carboxylic acid.
Extract the acidified aqueous phase with dichloromethane (DCM, 2 x 150 mL).
Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude solid.
Step 4: Purification
Recrystallize the crude solid from an isopropyl ether/methanol solvent mixture (95:5 v/v).
Collect the crystals via vacuum filtration and dry under high vacuum to afford the pure product.
Quantitative Data and Analytical Summary
To facilitate rapid experimental planning and quality control, the reaction stoichiometry and expected analytical outcomes are summarized below.
Table 1: Reaction Stoichiometry and Reagent Properties
Provides optimal selective solubility for the target acid.
References
Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors
Source: Journal of Medicinal Chemistry
URL: [Link]
Title: Synthesis and Vasorelaxant Potency of Monagra. A Chiral 5-(2-Methyl-2,3-dihydro-7-benzofuryl)pyrazolopyrimidone Analog of Viagra®
Source: Heterocycles
URL: [Link]
Method
Application Note: 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid in Advanced Scaffold Design and Drug Discovery
Executive Summary In contemporary medicinal chemistry, the design of highly selective enzyme inhibitors relies heavily on the strategic selection of rigid, pharmacologically active core scaffolds. 2-Methyl-2,3-dihydroben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the design of highly selective enzyme inhibitors relies heavily on the strategic selection of rigid, pharmacologically active core scaffolds. 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid has emerged as a privileged building block in drug discovery. Its unique structural features—a constrained bicyclic system, a hydrogen-bond accepting furan oxygen, and a chiral center at the 2-position—make it an ideal precursor for synthesizing potent therapeutics.
As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, synthetic workflows, and validated protocols for utilizing this compound across three major therapeutic domains: Oncology (PARP-1 inhibitors), Cardiovascular Disease (PDE-5 inhibitors), and Inflammation (p38 MAP kinase inhibitors).
Structural Rationale & Pharmacophore Utility
The 2,3-dihydrobenzofuran (DHBF) core provides a conformationally restricted framework that minimizes the entropic penalty upon target binding.
The 7-Carboxylic Acid Moiety: Serves as a versatile synthetic handle. When converted to a primary carboxamide, it acts as a bioisostere for nicotinamide, anchoring the molecule within the NAD+ binding pocket of enzymes like PARP-1.
The 2-Methyl Substitution: Introduces a stereocenter. The spatial projection of the methyl group dictates the orientation of the entire scaffold within chiral active sites, directly influencing binding affinity and off-target selectivity.
Application I: Oncology (PARP-1 Inhibitors)
Poly(ADP-ribose)polymerase-1 (PARP-1) is a critical enzyme in DNA damage repair. Inhibiting PARP-1 induces synthetic lethality in cancer cells harboring BRCA1/2 mutations. Derivatives of 2-methyl-DHBF-7-carboxamide have been developed as potent, structure-based PARP-1 inhibitors that competitively bind the NAD+ pocket 1.
Figure 1: Mechanism of PARP-1 inhibition by DHBF-7-carboxamide driving synthetic lethality.
Quantitative SAR Analysis
The stereochemistry at the 2-position and electron-withdrawing substitutions at the 5-position significantly modulate PARP-1 inhibitory potency. The data below summarizes the Structure-Activity Relationship (SAR) findings.
Compound
Substitution
Stereochemistry
PARP-1 IC₅₀ (μM)
rac-13a
2-Methyl
Racemic
10.44
(R)-13a
2-Methyl
(R)-enantiomer
6.34
(S)-13a
2-Methyl
(S)-enantiomer
8.44
rac-13c
5-Fluoro-2-methyl
Racemic
2.45
Data summarized from the Journal of Medicinal Chemistry1.
Protocol: Synthesis of Chiral DHBF-7-carboxamides via Mixed-Anhydride Activation
Causality & Rationale: Direct conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) often requires harsh conditions that can degrade the electron-rich DHBF ring. To circumvent this, we employ a mixed-anhydride method. This approach allows for mild, low-temperature activation, preserving the structural integrity and stereochemical purity of the scaffold.
Step-by-Step Methodology:
Preparation: Dissolve 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
Cooling: Chill the reaction vessel to -20 °C. Causality: Low temperatures prevent the thermal decomposition of the highly reactive mixed-anhydride intermediate.
Activation: Add N-methylmorpholine (NMM, 1.5 eq) followed dropwise by isobutyl chloroformate (i-BuOCOCl, 1.2 eq). Stir for 20–30 minutes. Causality: NMM acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the formation of the mixed anhydride.
Amidation: Introduce dry NH₃ gas or aqueous ammonia (30%) directly into the mixture. Stir at room temperature for 1 hour.
Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Self-Validating System: Analyze an aliquot of the reaction mixture via LC-MS before quenching. The disappearance of the starting acid mass and the appearance of the [M+H]⁺ peak corresponding to the carboxamide confirms reaction completion. Post-purification, ¹H NMR must display the characteristic broad singlet of the primary amide protons (-NH₂) around δ 7.2–7.6 ppm.
Figure 2: Synthetic workflow converting 2-Methyl-DHBF-7-carboxylic acid to active carboxamides.
Beyond oncology, the 2-methyl-DHBF scaffold is utilized to synthesize pyrazolopyrimidinone analogs (e.g., Monagra), which act as potent Phosphodiesterase-5 (PDE-5) inhibitors for the treatment of erectile dysfunction and pulmonary hypertension 2. The vasorelaxant potency of these analogs is highly dependent on the absolute configuration of the 2-methyl group.
Protocol: Optical Resolution via Diastereomeric Salt Formation
Causality & Rationale: While preparative chiral HPLC is effective, classical resolution using chiral amines is highly scalable for early drug development. By reacting the racemic carboxylic acid with an enantiopure amine like (-)-cinchonidine, diastereomeric salts are formed. These salts possess different solubilities, allowing for selective crystallization.
Step-by-Step Methodology:
Salt Formation: Suspend racemic 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) and (-)-cinchonidine (1.0 eq) in isopropanol.
Dissolution: Warm the mixture under reflux until complete dissolution is achieved.
Crystallization: Allow the solution to cool slowly and stand overnight at room temperature. Causality: Slow cooling promotes the formation of highly pure crystals of the less soluble diastereomeric salt.
Filtration & Recrystallization: Filter the precipitated crystals. Recrystallize from isopropanol to maximize diastereomeric excess.
Acidification: Suspend the purified salt in water, acidify with 1N HCl to pH 2, and extract the liberated (S)-enantiomer with dichloromethane.
Self-Validating System: Assess the enantiomeric excess (ee) of the liberated free acid using analytical chiral HPLC (e.g., Chiralpak AD-H column). An ee of >95% is required before proceeding to downstream coupling. The absolute configuration (R or S) can be definitively confirmed via X-ray crystallography of the intermediate cinchonidine salt.
The 2-methyl-DHBF-7-carboxylic acid is also documented in the synthesis of complex benzamide derivatives targeting p38 mitogen-activated protein (MAP) kinase 3.
Mechanistic Insight: Overactivation of p38 MAP kinase leads to the excessive biosynthesis and excretion of pro-inflammatory cytokines, specifically TNF-α and IL-1. By coupling the 7-carboxylic acid of our building block with specialized basic amines, researchers generate inhibitors that block this kinase pathway. This mechanism is critical for developing therapies against rheumatoid arthritis, pulmonary fibrosis, and other cytokine-mediated autoimmune diseases.
References
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors.Journal of Medicinal Chemistry (ACS Publications).
SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA. A CHIRAL 5-(2-METHYL–2,3–DIHYDRO-7-BENZOFURYL)-PYRAZOLOPYRIMIDONE ANALOG OF VIAGRA.Clockss.org.
WO 00/18738 - BENZAMIDE DERIVATIVES AND THEIR USE AS CYTOKINE INHIBITORS.Google Patents (Googleapis).
Application Note: Derivatization Strategies for 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid in SAR Studies
Executive Summary The 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid scaffold is a highly versatile and privileged pharmacophore utilized in the development of various therapeutic agents, including Poly(ADP-ribose) pol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid scaffold is a highly versatile and privileged pharmacophore utilized in the development of various therapeutic agents, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors[1], 5-HT3 receptor antagonists[2], and PDE-5 inhibitors (e.g., Viagra analogs like Monagra)[3].
This application note provides a comprehensive, self-validating guide for drug development professionals to systematically derivatize this scaffold. By exploring the stereochemistry at the C2 position, amide coupling at the C7 position, and electrophilic aromatic substitution at the C5 position, researchers can precisely tune the steric, electronic, and spatial properties of the molecule to establish robust Structure-Activity Relationships (SAR)[4].
Strategic Rationale for Scaffold Derivatization
Successful SAR exploration of this scaffold relies on understanding the causality behind three primary vectors of modification:
The C2-Methyl Stereocenter (Spatial Tuning): The 2-methyl group introduces a chiral center that dictates the three-dimensional orientation of the dihydrobenzofuran ring within target binding pockets. Because enantiomers often exhibit vastly different binding affinities (e.g., in PARP-1 or PDE-5 active sites), early-stage chiral resolution of the racemic acid is critical to prevent the dilution of biological activity[3][4].
The C7-Carboxylic Acid (Target Binding Vector): The C7 position is the primary site for appending pharmacophores that interact with specific receptor residues (e.g., the NAD+ binding site in PARP-1)[5]. Because this position is sterically hindered by the adjacent ring oxygen, standard coupling reagents (like EDC/HOBt) often fail or cause racemization. Therefore, a mixed-anhydride activation strategy is required[1].
The C5-Aromatic Position (Electronic/Steric Tuning): The oxygen atom in the dihydrobenzofuran ring acts as a strong electron-donating group, directing electrophilic aromatic substitution (EAS) precisely to the C5 position (para to the oxygen). Halogenation or nitration at this site allows researchers to probe the steric boundaries and electronic requirements of the target receptor's hydrophobic pockets[1].
Derivatization Workflow
Fig 1: Derivatization pathways for the 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid scaffold.
Detailed Experimental Protocols
Protocol 1: Chiral Resolution of the Racemic Acid
Causality: To separate the enantiomers without relying on expensive preparative chiral HPLC, classical resolution via diastereomeric salt formation is employed. (-)-Cinchonidine selectively forms a less soluble crystalline salt with the (S)-enantiomer in isopropanol, allowing for efficient separation via fractional crystallization[3][6].
Step-by-Step Procedure:
Salt Formation: Suspend racemic 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) and (-)-cinchonidine (1.0 eq) in isopropanol (approx. 1.2 mL per mmol of substrate).
Dissolution: Heat the mixture to reflux until a clear solution is obtained.
Crystallization: Allow the solution to cool slowly to room temperature, then let it stand overnight. The (S)-acid/(-)-cinchonidine salt will preferentially crystallize.
Filtration & Washing: Filter the crystals and wash with a minimal amount of cold isopropanol.
Free Acid Recovery: Suspend the isolated salt in water, acidify to pH 2 using 2N HCl, and extract with ethyl acetate (3x). Dry the organic layer over anhydrous
Na2SO4
and concentrate in vacuo to yield the (S)-enantiomer.
Self-Validation: Measure the specific optical rotation (
[α]D
). A successful resolution will yield an enantiomeric excess (ee) > 95%. The mother liquor can be processed similarly using (+)-cinchonine to isolate the (R)-enantiomer[3].
Protocol 2: C7-Amidation via Mixed Anhydride Method
Causality: The C7 carboxylic acid is sterically hindered by the adjacent dihydrobenzofuran ring. Standard coupling agents risk epimerization of the C2-methyl group due to prolonged reaction times. The mixed anhydride method utilizes isobutyl chloroformate at low temperatures to rapidly generate a highly reactive, sterically accessible intermediate, ensuring complete conversion while preserving stereochemical integrity[1][4].
Step-by-Step Procedure:
Activation: Dissolve the resolved 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -20 °C.
Anhydride Formation: Add N-methylmorpholine (NMM, 1.2 eq) followed dropwise by isobutyl chloroformate (1.1 eq). Stir at -20 °C for 20–30 minutes.
Validation Check: A white precipitate (NMM hydrochloride) will form, visually confirming the generation of the mixed anhydride.
Amine Coupling: Introduce the desired amine (e.g., dry
NH3
gas or a substituted amine, 2.0 eq) into the reaction mixture. Allow the reaction to warm to room temperature and stir for 45 minutes[1].
Workup: Quench with water, extract with dichloromethane, wash the organic layer with brine, dry over
Na2SO4
, and concentrate.
Self-Validation: Monitor via TLC (UV 254 nm). The highly polar carboxylic acid baseline spot will disappear, replaced by a higher
Rf
spot corresponding to the carboxamide.
Protocol 3: C5-Bromination via Electrophilic Aromatic Substitution
Causality: The ring oxygen strongly directs incoming electrophiles to the para position (C5). Bromination is conducted in acetic acid to provide a mild, polar protic environment that stabilizes the Wheland intermediate without over-oxidizing the substrate[1].
Step-by-Step Procedure:
Preparation: Dissolve the C7-carboxamide derivative (1.0 eq) in glacial acetic acid.
Bromination: Slowly add a solution of bromine (
Br2
, 1.1 eq) in acetic acid dropwise at room temperature.
Heating: Elevate the temperature to 80 °C and stir for 2–4 hours to drive the reaction to completion[1].
Workup: Cool the mixture and pour it into ice water containing sodium thiosulfate (to quench unreacted
Br2
). Filter the resulting precipitate, wash with water, and dry.
Self-Validation: Analyze via
1H
NMR. The disappearance of the C5 aromatic proton and the shift of the C4 and C6 protons to meta-coupled doublets (
J≈2
Hz) confirms regioselective C5 substitution.
Quantitative Data & SAR Summary
The following table summarizes the impact of C2-stereochemistry and C7-amidation on PARP-1 inhibitory activity, demonstrating the necessity of the derivatization strategies outlined above[4].
Compound Derivative
Modification
PARP-1 IC
50
(
μ
M)
SAR Rationale / Observation
Rac-13a
Racemic C2-Methyl, C7-Carboxamide
10.44
Baseline activity of the racemic scaffold.
(R)-13a
(R)-C2-Methyl, C7-Carboxamide
6.34
The (R)-configuration provides superior spatial alignment within the NAD+ binding pocket.
(S)-13a
(S)-C2-Methyl, C7-Carboxamide
8.44
The (S)-configuration is tolerated but exhibits slightly reduced binding affinity.
Compound 3
Des-methyl (DHBF-7-carboxamide)
9.45
Removal of the C2-methyl group results in intermediate potency, proving the methyl group's role in pocket anchoring.
Data adapted from Patel et al., Journal of Medicinal Chemistry (2014)[4].
References
Patel, M. R., et al. "Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors." Journal of Medicinal Chemistry, 2014, 57(13), 5579–5601.[Link]
El-Abadelah, M. M., et al. "Synthesis and Vasorelaxant Potency of Monagra. A Chiral 5-(2-Methyl-2,3-dihydro-7-benzofuryl)pyrazolopyrimidone Analog of Viagra®." Heterocycles, 2001, 55(5), 921-930. [Link]
Zatosetron SAR Studies: "5-chloro-2-methyl-2,3-dihydrobenzo[b]furan-7-carboxylic acid." Molaid Chemical Database.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Analytical Quantification and Chiral Resolution of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid
Scientific Context & Biological Significance
2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 31457-03-1)[1] is a highly versatile molecular scaffold in modern drug discovery. It serves as a critical chiral intermediate in the synthesis of two major therapeutic classes:
Oncology: It is a core precursor to novel[2], which exploit synthetic lethality in BRCA-mutated cancers by trapping PARP-1 at DNA damage sites.
Cardiovascular/Urology: It forms the structural backbone of selective phosphodiesterase type 5 (PDE-5) inhibitors (e.g., Monagra analogs) that act as potent vasorelaxants[3].
Because the 2-position of the dihydrobenzofuran ring constitutes a chiral center, the enantiomeric purity of the (S) and (R) isomers directly dictates the target binding affinity and pharmacokinetic profile of the downstream Active Pharmaceutical Ingredients (APIs)[4]. Consequently, drug development workflows require robust analytical methods for both preparative enantiomeric resolution and trace-level pharmacokinetic (PK) quantification.
Analytical Strategy & Causality (E-E-A-T)
To ensure a self-validating and highly accurate analytical system, this protocol employs two orthogonal techniques tailored to the physicochemical properties of the analyte:
Chiral HPLC-UV for Enantiomeric Resolution:
The separation of the (S)-(-) and (R)-(+) enantiomers is driven by steric and hydrogen-bonding interactions within an immobilized[4].
Causality: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it suppresses the ionization of the highly acidic carboxylic acid moiety, preventing peak tailing and ensuring sharp, baseline-resolved peaks.
UHPLC-ESI-MS/MS for Trace Quantification:
Causality: The target compound possesses a carboxylic acid group that readily deprotonates. Utilizing Negative Electrospray Ionization (ESI-) with a mobile phase buffered by 10 mM Ammonium Acetate (pH ~6.8) ensures the compound remains fully ionized in solution prior to desolvation, maximizing the yield of the [M-H]⁻ precursor ion (m/z 177.0). To create a self-validating system, a stable isotope-labeled internal standard (SIL-IS), d3-2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid, is spiked into every sample. This exact isotopic dilution dynamically corrects for any matrix suppression or extraction losses during the run.
Experimental Protocols
Sample Preparation (Self-Validating Protein Precipitation)
This protocol is optimized for extracting the analyte from complex biological matrices (e.g., plasma) while maintaining high throughput.
Aliquot: Transfer 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.
Internal Standard Addition: Add 10 µL of the SIL-IS working solution (100 ng/mL). Vortex briefly to ensure equilibration with matrix proteins.
Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid. Causality: The organic solvent rapidly denatures matrix proteins, while the low temperature minimizes analyte degradation. The slight acidification disrupts protein-analyte binding, increasing free-fraction recovery.
Agitation: Vortex vigorously for 2 minutes.
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert for UHPLC-MS/MS analysis.
Figure 1: Parallel analytical workflows for enantiomeric resolution and trace quantification.
Figure 2: Chiral resolution and downstream pharmaceutical applications of the enantiomers.
References
Title: Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors
Source: Journal of Medicinal Chemistry (PMC - NIH)
URL: [Link]
Title: SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA. A CHIRAL 5-(2-METHYL–2,3–DIHYDRO-7-BENZOFURYL)-PYRAZOLOPYRIMIDONE ANALOG OF VIAGRA
Source: CLOCKSS Archive
URL: [Link]
Title: 2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (Compound Summary)
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
synthesis of 2,3-dihydrobenzofuran core structure via Claisen rearrangement
The 2,3-dihydrobenzofuran (DHBF) core is a privileged heterocyclic scaffold embedded in a vast array of biologically active natural products, such as pterocarpans, and synthetic pharmaceuticals targeting the central nerv...
Author: BenchChem Technical Support Team. Date: March 2026
The 2,3-dihydrobenzofuran (DHBF) core is a privileged heterocyclic scaffold embedded in a vast array of biologically active natural products, such as pterocarpans, and synthetic pharmaceuticals targeting the central nervous system, malaria, and inflammatory pathways[1]. While numerous synthetic strategies exist, the tandem Claisen rearrangement followed by intramolecular cyclization (hydroaryloxylation) remains one of the most atom-economical and strategically elegant methods to construct this core[2][3].
This application note provides an authoritative guide to executing this tandem transformation. By moving away from classical, highly toxic thermal conditions and leveraging modern catalytic and green-solvent systems, researchers can achieve high-yielding, scalable syntheses of functionalized 2,3-dihydrobenzofurans.
Mechanistic Causality of the Tandem Cascade
The synthesis of the DHBF core via this route is a classic example of a domino reaction. The process begins with an allyl aryl ether, which undergoes a thermally or catalytically driven[3,3]-sigmatropic rearrangement. Because this is a concerted, pericyclic process, it is highly regioselective, yielding an ortho-allylphenol intermediate[4].
Following the rearrangement, the system must overcome the activation barrier for cyclization. The phenolic hydroxyl group acts as an internal nucleophile, attacking the tethered alkene. To achieve the 5-membered dihydrobenzofuran ring (rather than a 6-membered chroman ring), the cyclization must proceed via a Markovnikov-selective hydroaryloxylation (5-exo-trig or equivalent pathway depending on substitution)[2][5]. This secondary step is heavily dependent on the acidic environment provided by the catalyst, which protonates or activates the alkene to facilitate the C–O bond formation.
Tandem Claisen rearrangement and hydroaryloxylation pathway.
Quantitative Optimization of Reaction Conditions
Historically, the Claisen rearrangement required prolonged heating at >200 °C in toxic, high-boiling solvents like 1,2-dichlorobenzene[4]. Modern optimizations focus on lowering the activation energy through Lewis/Brønsted acid catalysis and utilizing green solvents like subcritical water (SBW) or propylene carbonate.
The table below summarizes the quantitative performance of various catalytic systems utilized to drive the tandem rearrangement-cyclization sequence:
The following protocols detail a two-phase approach: the initial synthesis of the allyl aryl ether, followed by the catalytic tandem Claisen rearrangement-hydroaryloxylation using a hydrothermal zeolite system.
Phase 1: Synthesis of Allyl Phenyl Ether (Williamson Ether Synthesis)
This step establishes the necessary precursor through an SN2 displacement.
Materials & Reagents:
Phenol derivative (1.0 equiv)
Allyl bromide (1.2 equiv)
Potassium carbonate (K₂CO₃, 1.5 equiv)
Anhydrous Acetone or DMF
Procedure:
Deprotonation: Dissolve the phenol in anhydrous acetone (0.5 M concentration). Add finely powdered K₂CO₃. Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol (pKa ~10) to form a highly nucleophilic phenoxide ion without inducing unwanted side reactions (such as aldol condensations if sensitive functional groups are present)[7].
Alkylation: Add allyl bromide dropwise at room temperature. Equip the flask with a reflux condenser and heat to 60 °C for 4–6 hours.
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water. Wash the organic layer with 1M NaOH to remove unreacted phenol, followed by brine. Dry over anhydrous Na₂SO₄ and evaporate.
Self-Validation Checkpoint:
TLC: Run a TLC (Hexane:EtOAc 9:1). The product should appear as a highly non-polar spot (high Rf) compared to the starting phenol.
¹H NMR (CDCl₃): Confirm success by the disappearance of the broad phenolic –OH peak and the emergence of the allyl signature: a multiplet at ~5.9–6.1 ppm (internal alkene proton, =CH–), a set of doublets/multiplets at ~5.2–5.4 ppm (terminal =CH₂), and a distinct doublet at ~4.5 ppm (O–CH₂).
Phase 2: Tandem Claisen Rearrangement-Hydroaryloxylation
This protocol utilizes HZSM-5 in subcritical water, representing a scalable, green approach[2].
Materials & Reagents:
Allyl phenyl ether (from Phase 1)
HZSM-5 Zeolite (Si/Al ratio ~25–50)
Deionized Water
Procedure:
Reactor Loading: In a stainless-steel autoclave (pressure reactor), add the allyl phenyl ether, deionized water, and HZSM-5 catalyst. The optimal molar ratio of ether to water is typically 1:50, with catalyst loading at 10–15 wt% relative to the substrate[2].
Hydrothermal Activation: Seal the autoclave, purge with N₂ to remove oxygen (preventing oxidative degradation of the phenol intermediate), and heat to 250 °C for 2–4 hours.
Causality: At 250 °C, water reaches a subcritical state. Its dielectric constant drops drastically, allowing it to act like a polar organic solvent, thereby dissolving the hydrophobic allyl ether[2]. Simultaneously, the HZSM-5 zeolite provides shape-selective micropores and strong Brønsted acid sites. The thermal energy initiates the [3,3]-sigmatropic shift, while the acidic pores immediately trap the resulting ortho-allylphenol, protonating the alkene to force the 5-exo-trig intramolecular ring closure[1][2].
Isolation: Cool the reactor rapidly to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). The heterogeneous HZSM-5 catalyst remains in the aqueous phase and can be recovered via centrifugation for reuse.
Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Self-Validation Checkpoint:
Mass Spectrometry (GC-MS): The starting material, the ortho-allylphenol intermediate, and the final 2,3-dihydrobenzofuran are all structural isomers and will exhibit the exact same molecular weight (e.g., m/z 134 for the unsubstituted core). They must be differentiated by retention time.
¹H NMR (CDCl₃): The successful formation of the DHBF core is definitively proven by the disappearance of the alkene protons (5.0–6.1 ppm) and the appearance of a characteristic ABX spin system for the heterocyclic ring. Look for a multiplet around 4.9–5.1 ppm (representing the CH–O proton) and two distinct doublets of doublets around 2.8 ppm and 3.3 ppm (representing the diastereotopic CH₂ protons of the furan ring).
Application Note: 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid as a Privileged Scaffold in Drug Discovery
Introduction & Strategic Rationale The 2,3-dihydrobenzofuran (DHBF) core is a ubiquitous structural motif in medicinal chemistry, frequently serving as a bioisostere for indoles, benzopyrans, and other bicyclic systems[1...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The 2,3-dihydrobenzofuran (DHBF) core is a ubiquitous structural motif in medicinal chemistry, frequently serving as a bioisostere for indoles, benzopyrans, and other bicyclic systems[1]. Specifically, 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 31457-03-1) has emerged as a highly versatile synthetic building block[2]. The presence of the carboxylic acid at the C7 position provides a critical handle for derivatization (most notably into primary carboxamides), while the C2-methyl group introduces an essential stereocenter that can be exploited to probe lipophilic pockets in target enzymes.
This application note details the utility of this building block in synthesizing potent inhibitors for two major therapeutic targets: Poly(ADP-ribose) polymerase-1 (PARP-1) for oncology[3], and Phosphodiesterase-5 (PDE-5) for vasorelaxation[4].
Mechanistic Profiling & Target Engagement
PARP-1 Inhibition:
In the rational design of PARP-1 inhibitors, the DHBF-7-carboxamide derivative acts as an NAD+ competitive inhibitor. The primary carboxamide at C7 is strictly required to form key bidentate hydrogen bonds with the catalytic residues in the nicotinamide binding pocket of PARP-1[3]. The 2-methyl substitution provides a vector to occupy the adjacent hydrophobic sub-pocket. Because the binding site is chiral, the spatial projection of the methyl group significantly impacts binding affinity, necessitating chiral resolution of the building block[5].
PDE-5 Inhibition:
Similarly, chiral analogs of sildenafil (Viagra) have been developed by replacing the standard core with a 5-(2-methyl-2,3-dihydro-7-benzofuryl)-pyrazolopyrimidone scaffold. The (S)-enantiomer of the 2-methyl-DHBF derivative demonstrated superior vasorelaxant potency in isolated tissue assays, highlighting the importance of the C2 stereocenter in maximizing target engagement[4].
Experimental Workflows
The synthesis and isolation of the active pharmacophores require strict control of reaction conditions. The workflow below outlines the pathway from the unfunctionalized core to the chirally resolved building blocks.
Synthetic workflow for the preparation and chiral resolution of 2-Methyl-DHBF-7-carboxylic acid.
Step-by-Step Protocols
As a Senior Application Scientist, I emphasize that successful utilization of this building block relies heavily on understanding the chemical causality behind each reagent choice.
Protocol A: Directed ortho-Metalation and Carboxylation
Objective: Synthesize 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid from 2-methyl-2,3-dihydrobenzofuran.
Causality Insight: The C7 position is relatively unreactive towards standard electrophilic aromatic substitution. Directed ortho-metalation (DoM) is required. TMEDA is added to break up the hexameric aggregates of n-butyllithium, increasing its basicity and facilitating coordination with the benzofuran oxygen, which directs the lithium exclusively to the C7 position[4].
Preparation: To a rigorously dried, argon-purged flask, add (±)-2-methyl-2,3-dihydrobenzofuran (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq) in anhydrous n-hexane (approx. 0.3 M).
Metalation: Stir at room temperature and add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Critical Step: Allow the mixture to stir at room temperature for exactly 1 hour to ensure complete metalation without inducing ring-opening.
Carboxylation: Cool the reaction mixture to –78 °C. Transfer the mixture via a double-ended needle onto a large excess of crushed dry ice (solid CO₂).
Workup: Allow the mixture to warm to room temperature. Quench with 4 N aqueous NaOH and extract with diethyl ether to remove unreacted starting material.
Isolation: Acidify the aqueous layer with 6 N HCl to pH 2. Extract the precipitated product with dichloromethane (DCM). Dry the organic layer over Na₂SO₄, concentrate, and recrystallize from isopropyl ether/methanol (95:5 v/v) to yield the pure racemic acid[4].
Protocol B: Chiral Resolution via Diastereomeric Salt Formation
Objective: Isolate the (S)- and (R)-enantiomers of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid.
Causality Insight: Chromatographic separation of enantiomers at a preparative scale is costly. Diastereomeric salt crystallization using naturally occurring chiral amines (like cinchonidine) provides a scalable, self-validating method to achieve >95% enantiomeric excess (ee)[4].
Salt Formation: Dissolve the racemic acid (1.0 eq) and (-)-cinchonidine (1.0 eq) in boiling isopropanol.
Crystallization: Allow the solution to cool slowly to room temperature. The (S)-enantiomer preferentially crystallizes as the cinchonidine salt.
Recovery: Filter the crystals and wash with cold isopropanol. To liberate the free acid, suspend the salt in dilute HCl and extract with ethyl acetate.
Validation: Confirm optical purity via chiral HPLC or polarimetry. The absolute configuration can be validated via X-ray crystallography[4].
Protocol C: Mild Amidation via Mixed Anhydride
Objective: Convert the carboxylic acid to a primary carboxamide (PARP-1 pharmacophore).
Causality Insight: Standard conversion via acid chlorides (e.g., using SOCl₂) can be harsh and may lead to degradation of the electron-rich dihydrobenzofuran ring. The mixed anhydride method using isobutyl chloroformate is significantly milder and prevents the formation of unwanted byproducts[3].
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF. Add N-methylmorpholine (NMM, 1.5 eq) and cool to −20 °C.
Anhydride Formation: Add isobutyl chloroformate (1.2 eq) dropwise. Stir for 20-30 minutes at −20 °C.
Amidation: Introduce dry NH₃ gas or add 30% aqueous NH₄OH. Stir at room temperature for 1 hour.
Purification: Concentrate the mixture, dilute with water, and extract with ethyl acetate. Wash with brine, dry, and purify via flash chromatography to yield the DHBF-7-carboxamide[5].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the biological evaluation of compounds derived from the 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid building block, underscoring the impact of stereochemistry and substitution on target inhibition.
Derivative / Compound
Target
Stereochemistry
IC₅₀ (μM)
Pharmacological Application
rac-13a (2-Methyl-DHBF-7-carboxamide)
PARP-1
Racemic
10.44
Oncology (DNA Repair Inhibition)
(R)-(-)-13a
PARP-1
(R)-isomer
6.34
Oncology (DNA Repair Inhibition)
(S)-(+)-13a
PARP-1
(S)-isomer
8.44
Oncology (DNA Repair Inhibition)
rac-13c (5-Fluoro-2-Methyl-DHBF)
PARP-1
Racemic
2.45
Oncology (DNA Repair Inhibition)
(-)-13c (5-Fluoro-2-Methyl-DHBF)
PARP-1
(-)-isomer
1.53
Oncology (DNA Repair Inhibition)
Monagra Analog (Compound 3b)
PDE-5
(S)-isomer
High Potency
Erectile Dysfunction (Vasorelaxation)
Data aggregated from in vitro PARP-1 and PDE-5 inhibition assays[3],[4].
Mechanism of Action: PARP-1 Inhibition
Mechanism of action for PARP-1 inhibition by DHBF-7-carboxamide derivatives.
References
[3] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Source: NIH (PMC). URL:
[5] Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications). URL:
[1] An Update on Natural Occurrence and Biological Activity of Benzofurans. Source: SciSpace. URL:
[4] SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA. A CHIRAL 5-(2-METHYL–2,3–DIHYDRO-7-BENZOFURYL) PYRAZOLOPYRIMIDONE ANALOG OF VIAGRA. Source: CLOCKSS. URL:
Technical Support Center: Yield Optimization for 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common bottlenecks encountered during the synthesis of 2-methyl-2,3-dihydrobenzofuran-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most common bottlenecks encountered during the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid.
This intermediate is highly valued in medicinal chemistry, particularly in the development of PARP-1 inhibitors and PDE-5 inhibitors [1, 2]. However, its synthesis via Directed ortho-Metalation (DoM) is notoriously sensitive to reaction conditions. Below, you will find a mechanistic troubleshooting guide, quantitative data, and a self-validating protocol designed to maximize your yield.
Mechanistic Workflow & Troubleshooting Pathway
To understand where your synthesis might be failing, you must first map the causality of the reagents. The diagram below illustrates the critical decision points in the DoM and carboxylation stages.
Figure 1: Troubleshooting pathway for the directed ortho-metalation and carboxylation of DHBF.
Frequently Asked Questions (FAQs)
Q1: Why is my yield consistently below 40% despite using excess n-butyllithium (n-BuLi) and CO₂?The Causality: The most common point of failure is the omission or incorrect stoichiometry of N,N,N',N'-tetramethylethylenediamine (TMEDA). The oxygen atom in the dihydrobenzofuran ring acts as a Directed Metalation Group (DMG). However, n-BuLi exists as unreactive hexameric aggregates in non-polar solvents. TMEDA is required to break these aggregates into highly basic monomers/dimers. Furthermore, TMEDA coordinates with the lithium ion, bringing the butyl carbanion into precise spatial proximity with the C7 proton, ensuring strict ortho-regioselectivity[1]. Without TMEDA, you will suffer from incomplete metalation and random deprotonation across the aromatic ring.
Q2: I am observing a significant amount of a high-molecular-weight byproduct. What is it, and how do I prevent it?The Causality: You are likely forming a diaryl ketone byproduct. This occurs during the carboxylation step if you are bubbling CO₂ gas directly into the organolithium solution. As the first molecules of the lithium carboxylate salt form, they can act as electrophiles themselves. Unreacted 7-lithio-2-methyl-2,3-dihydrobenzofuran will perform a nucleophilic attack on the newly formed carboxylate, yielding a ketone.
Solution: Always use inverse addition . By cannulating the organolithium intermediate into a massive excess of crushed solid CO₂ (dry ice), the intermediate is instantly trapped, completely suppressing the secondary nucleophilic attack [2].
Q3: Can I perform the lithiation at -78 °C to protect the intermediate?The Causality: No. While many lithiations require cryogenic temperatures, the C7 proton of dihydrobenzofuran is not sufficiently acidic to be abstracted at -78 °C. The reaction requires the thermal energy of room temperature (20–25 °C) for 1 to 4 hours to drive the deprotonation to completion [1, 2]. You must only cool the mixture to -78 °C after the lithiation is complete, immediately prior to the CO₂ quench.
Q4: Does the choice of solvent strictly have to be hexane, or can I use THF?The Causality: Hexane is mandatory. Tetrahydrofuran (THF) is susceptible to cleavage by n-BuLi at room temperature. Because this specific lithiation requires room temperature incubation for several hours, using THF will result in the rapid degradation of your solvent and the quenching of your n-BuLi, destroying your yield.
Quantitative Yield Analysis
To benchmark your current process, compare your parameters against the empirical data summarized below. Shifting from a standard gas-quench to a TMEDA-optimized inverse addition is the most critical variable for success.
Reaction Parameter
Solvent System
Additive
Electrophile Quench Method
Regioselectivity (C7)
Typical Yield
Baseline (Poor)
THF
None
CO₂ Gas (Bubbling)
Low
< 20%
Temperature Error
Hexane
TMEDA (2.2 eq)
CO₂ Gas (Bubbling)
High
40 - 50%
Optimized DoM
Hexane
TMEDA (2.2 eq)
Solid CO₂ (Inverse Add)
High
67 - 85%
Data synthesized from standard optimization of directed ortho-metalation (DoM) protocols in medicinal chemistry[1, 2].
Validated Step-by-Step Protocol
This protocol is designed as a self-validating system . The strategic use of an acid-base extraction ensures that any unreacted starting material or non-acidic byproducts are physically separated from the target molecule before final isolation.
Step 1: System Preparation
Flame-dry a Schlenk flask under vacuum and backfill with dry argon. Maintain a strict inert atmosphere to prevent the premature quenching of the organolithium reagent by ambient moisture.
Step 2: Reagent Assembly
Dissolve 1.0 equivalent of 2-methyl-2,3-dihydrobenzofuran and 2.2 equivalents of anhydrous TMEDA in anhydrous n-hexane to achieve a concentration of approximately 0.3 M.
Step 3: Directed ortho-Metalation (DoM)
Add 1.1 to 1.2 equivalents of n-butyllithium (2.5 M in hexanes) dropwise via syringe at room temperature (20–25 °C). Stir the reaction mixture for 1 to 4 hours. Monitor the color change; a deep color often indicates the formation of the stabilized organolithium species.
Step 4: Electrophile Preparation
In a separate, oversized round-bottom flask, add a large excess of freshly crushed, dry solid CO₂ (dry ice). Purge this receiving flask with argon.
Step 5: Inverse Addition (Carboxylation)
Strictly cool the lithiated mixture from Step 3 to -78 °C using a dry ice/acetone bath. Using a double-ended needle (cannula), transfer the organolithium solution dropwise onto the vigorously stirred dry ice.
Step 6: Self-Validating Workup
Allow the mixture to slowly warm to room temperature, allowing excess CO₂ to vent safely. Add 4 N aqueous NaOH and diethyl ether. Transfer to a separatory funnel and vigorously shake.
Validation Checkpoint: The target carboxylic acid is converted to a water-soluble sodium salt, partitioning entirely into the aqueous layer. Unreacted starting material and ketone byproducts remain in the ether layer. Discard the organic layer.
Step 7: Acidification & Isolation
Separate the aqueous layer, cool it to 0 °C, and slowly acidify to pH 1–2 using 6 N HCl. The product will precipitate. Extract the aqueous mixture with dichloromethane (2 x 150 mL). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the residual solid from an isopropyl ether-methanol mixture (95:5 v/v) to yield the pure 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid [2].
References
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors
Journal of Medicinal Chemistry (ACS) / NIH PMC
URL:[Link]
SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA. A CHIRAL 5-(2-METHYL–2,3–DIHYDRO-7-BENZOFURYL)-PYRAZOLOPYRIMIDONE ANALOG OF VIAGRA
Heterocyclic Communications (De Gruyter)
URL:[Link]
Optimization
Technical Support Center: Purification of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid
Introduction: The successful synthesis of a target molecule is only half the journey; achieving the requisite purity is paramount for its application in research and development, particularly in the synthesis of pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The successful synthesis of a target molecule is only half the journey; achieving the requisite purity is paramount for its application in research and development, particularly in the synthesis of pharmaceutical intermediates. This guide provides in-depth technical support for researchers encountering challenges in the purification of crude 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No: 31457-03-1). We will explore common issues, from oily products to persistent impurities, and provide validated protocols to achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid?
Pure 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is typically a white to off-white solid. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.18 g/mol [1]. Any significant deviation, such as a dark color or an oily consistency, indicates the presence of impurities that require removal.
Q2: What are the most common types of impurities I should expect?
Impurities are highly dependent on the synthetic route employed. Common synthesis pathways, such as the cyclization of substituted phenols, can introduce specific contaminants[2][3]. You should anticipate:
Unreacted Starting Materials: Residual substituted phenols or precursors used for building the dihydrofuran ring.
Isomeric Byproducts: Regioisomers formed during electrophilic substitution or cyclization steps can be particularly challenging to separate due to similar polarities[4].
Solvent Residues: Residual high-boiling point solvents like DMF or DMSO used during the synthesis[4].
Catalyst Residues: Traces of metal catalysts (e.g., Palladium, Rhodium) or acids/bases used to promote the reaction[2][5].
Q3: What are the primary analytical techniques for assessing the purity of my compound?
A multi-pronged analytical approach is essential for accurately determining purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the compound's structure and identifying organic impurities. Proton NMR can often be used to estimate the purity level by integrating signals of the product against known impurity signals or a certified internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for purity analysis. It separates the main compound from its impurities, providing a purity percentage (e.g., by UV absorbance at a specific wavelength) while also giving mass information for each separated peak, which aids in impurity identification[6].
High-Performance Liquid Chromatography (HPLC): When coupled with a UV or DAD (Diode Array Detector), HPLC is a robust method for quantitative purity assessment. A well-developed HPLC method can resolve closely related impurities and is the gold standard for final purity certification[6].
Troubleshooting and Purification Protocols
This section addresses specific problems encountered during purification with detailed, actionable solutions.
Problem: My crude product is a dark, oily residue and will not solidify.
Cause: This common issue is typically caused by a combination of residual high-boiling solvents, low-melting point impurities, and colored polymeric byproducts. The goal is to first remove these interfering substances to induce crystallization.
Solution Pathway:
Solvent Removal: Ensure all volatile solvents from the reaction workup (e.g., ethyl acetate, dichloromethane) have been thoroughly removed on a rotary evaporator. For high-boiling solvents like DMF, azeotropic removal with heptane or high-vacuum distillation may be necessary.
Trituration: This technique uses a solvent in which your product is poorly soluble but the impurities are highly soluble.
Place the crude oil in a flask.
Add a small volume of a non-polar solvent like cold hexanes or diethyl ether.
Stir or sonicate the mixture vigorously. The desired compound may precipitate as a solid, while the oily impurities remain dissolved.
Filter the solid and wash with more cold solvent.
Acid-Base Extraction: This is a highly effective first-pass purification for a carboxylic acid. It leverages the acidic nature of the target compound to separate it from neutral or basic impurities. See the detailed protocol below.
Decolorization: If the product remains colored after extraction, use activated carbon. Dissolve the crude solid in a suitable solvent (e.g., ethyl acetate or methanol), add a small amount of activated carbon (typically 1-2% w/w), heat gently for 10-15 minutes, and then filter the hot solution through a pad of Celite® to remove the carbon. Caution: Using too much carbon can significantly reduce your yield due to product adsorption.
Caption: Initial purification decision workflow.
Problem: My recrystallization yield is extremely low.
Cause: Low recovery is often due to an improper choice of solvent system, using an excessive volume of solvent, or cooling the solution too rapidly.
Solution Pathway:
Optimize the Solvent System: The ideal solvent should dissolve the compound when hot but not when cold[7]. For 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid, a polar protic solvent or a binary system with a non-polar anti-solvent is a good starting point.
Use Minimal Hot Solvent: Heat your chosen solvent to its boiling point. Add the hot solvent to your crude solid in small portions, with stirring, until the solid just dissolves. Adding excess solvent will keep more of your product in solution upon cooling, drastically reducing the yield.
Ensure Slow Cooling: After dissolution, allow the flask to cool slowly to room temperature. Rapid cooling (e.g., by placing directly in an ice bath) leads to the formation of small, often impure crystals and traps impurities. Once the solution has reached room temperature and crystals have formed, then place it in an ice bath for at least 30 minutes to maximize precipitation.
Recover from Mother Liquor: If the yield is still low, concentrate the mother liquor (the filtrate after collecting your crystals) by about 50% and cool again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Solvent System
Type
Key Parameters & Notes
Anticipated Purity
Ethanol / Water
Binary
Dissolve in minimal hot ethanol. Add hot water dropwise until the solution turns cloudy, then add a few drops of ethanol to clarify. Cool slowly.[8]
>98%
Ethyl Acetate / Hexane
Binary
Dissolve in minimal hot ethyl acetate. Add hexane as an anti-solvent until persistent cloudiness is observed. Cool slowly.[9]
>98%
Toluene
Single
Good for removing more polar impurities. Ensure slow cooling as supersaturation can be an issue.
>97%
Methanol / Water
Binary
Similar to ethanol/water, but methanol's lower boiling point makes it easier to remove during drying.[8]
>98%
Problem: My NMR/LC-MS shows a persistent impurity (5-10%) after recrystallization.
Cause: The impurity is likely a structural isomer or a byproduct with very similar solubility and polarity to your target compound, making separation by crystallization ineffective.
Solution: Silica Gel Flash Column Chromatography
This is the definitive method for separating closely related compounds. The key is to find a solvent system (eluent) that provides good separation on a TLC plate first.
Protocol: Flash Column Chromatography
Select the Eluent: Using a TLC plate, spot your crude material. Develop the plate in various mixtures of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). The ideal eluent system will show your product spot with a Retention Factor (Rf) of ~0.3 and a clear separation from the impurity spot(s).
Modify the Eluent for a Carboxylic Acid: Carboxylic acids often streak (tail) on silica gel due to strong interactions with the acidic silica surface. To prevent this, add a small amount (0.5-1%) of acetic acid or formic acid to your chosen eluent mixture. This protonates the silica surface and the carboxylate, leading to sharper bands and better separation.
Pack the Column: Prepare a slurry of silica gel in your eluent (with the added acid) and pack your column.
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Alternatively, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column. This often gives superior resolution.
Elute and Collect: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic/formic acid is volatile and will be removed during this step.
Validated Protocol: Acid-Base Extraction
This protocol is a robust method for the initial cleanup of crude 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid, effectively removing neutral and basic impurities.[8][10]
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude).
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas produced from the acid-base reaction. Shake more vigorously for 1-2 minutes.
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product is now in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or saved for analysis.
Back-Wash (Optional but Recommended): Add a fresh portion of ethyl acetate to the aqueous layer in the flask and stir. Transfer back to the separatory funnel, shake, and separate. This removes any residual neutral impurities that were trapped in the aqueous layer.
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper). Your purified carboxylic acid will precipitate as a solid.
Isolation: Stir the cold slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (NaCl).
Drying: Dry the purified solid under vacuum to a constant weight.
Caption: Separation logic of acid-base extraction.
References
Shi, et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.
Google Patents. (2013). CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound.
Organic Chemistry Portal. (2023). Synthesis of 2,3-Dihydrobenzofurans.
idUS. (2023). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates. The Journal of Organic Chemistry.
PMC. (N/A). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling.
PrepChem.com. (N/A). Synthesis of benzofuran-7-carboxylic acid.
MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules.
ATSDR. (N/A). Analytical methods for 2,3-benzofuran.
Chang, M-Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES.
Frontiers. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update.
BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2-Methyl-5-(2-thienyl)-3-furancarboxylic Acid.
Cornell University Chemistry. (N/A). Recrystallization Lab Handout.
degradation pathways of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid under stress conditions
Welcome to the Technical Support and Troubleshooting Center for the forced degradation of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid . As a critical chiral building block and intermediate in the synthesis of Poly(A...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Troubleshooting Center for the forced degradation of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid .
As a critical chiral building block and intermediate in the synthesis of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors[1] and selective PDE-5 inhibitors[2], understanding the intrinsic stability of this molecule is paramount. This guide is designed for analytical chemists and formulation scientists tasked with developing stability-indicating methods (SIMs) in strict compliance with ICH Q1A(R2) guidelines[3][4].
Below, we detail the mechanistic degradation pathways, validated experimental protocols, and field-proven troubleshooting strategies to ensure your analytical methods are robust, self-validating, and regulatory-compliant.
Mechanistic Degradation Pathways
The structural architecture of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid presents three primary vulnerabilities under environmental stress:
The Benzylic Position (C3): Highly susceptible to radical-mediated oxidation, leading to the aromatization of the 5-membered oxygen-containing ring[5].
The C7 Carboxylic Acid: Prone to thermal and acid-catalyzed decarboxylation.
The Cyclic Ether Linkage: Susceptible to nucleophilic attack and ring-opening under extreme alkaline conditions, yielding substituted phenolic derivatives.
Primary degradation pathways of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid under ICH stress.
Quantitative Diagnostic Matrix
To achieve the ICH Q1A(R2) recommended target of 5–20% degradation[3], scientists must carefully titrate stress conditions. The table below summarizes the expected degradation profiles based on the compound's functional group reactivity.
Stress Condition
Reagent / Environment
Temp / Time
Target Degradation
Primary Degradant
Oxidation
1% to 3%
H2O2
25°C for 24h
10 - 15%
2-Methylbenzofuran-7-carboxylic acid
Acid Hydrolysis
0.1 N HCl
60°C for 48h
5 - 10%
2-Methyl-2,3-dihydrobenzofuran (via -CO2)
Base Hydrolysis
0.1 N NaOH
60°C for 48h
10 - 20%
Ring-opened phenolic acid derivatives
Thermal (Solid)
Dry Heat
80°C for 7 days
< 5%
2-Methyl-2,3-dihydrobenzofuran
Photolysis
UV/Vis (ICH Q1B)
1.2M lux-hours
5 - 10%
Oxidative/aromatized dimers
Step-by-Step Experimental Protocols
Every protocol must act as a self-validating system. Run a control (unstressed sample) and a blank (stressed solvent without the API) concurrently to differentiate true API degradation peaks from solvent/reagent artifacts.
Protocol A: Controlled Oxidative Degradation
Causality: The
sp3
hybridized benzylic carbons in dihydrobenzofurans are highly reactive to peroxides, readily losing hydrogen to form fully conjugated, stable benzofuran systems[5].
Preparation: Dissolve 10 mg of the compound in 5 mL of HPLC-grade Methanol (ensure complete dissolution).
Stress Induction: Add 5 mL of 3%
H2O2
(aqueous).
Incubation: Store the flask in the dark at 25°C for 24 hours. (Note: Darkness prevents confounding photolytic radical generation).
Quenching (Critical Step): Neutralize residual peroxide by adding 1 mL of 10% sodium metabisulfite. Failure to quench will result in continuous degradation inside the HPLC autosampler, violating method reproducibility.
Dilution & Injection: Dilute to the working analytical concentration with the initial HPLC mobile phase and inject.
Protocol B: Acid-Catalyzed Thermal Degradation
Causality: Protonation of the carboxylic acid carbonyl oxygen at elevated temperatures lowers the activation energy for the cleavage of the C-C bond, leading to decarboxylation.
Preparation: Dissolve 10 mg of the compound in 5 mL of Acetonitrile.
Stress Induction: Add 5 mL of 0.1 N HCl.
Incubation: Heat in a sealed, pressure-rated glass ampoule at 60°C for 48 hours.
Quenching: Cool to room temperature and neutralize with exactly 5 mL of 0.1 N NaOH to prevent column degradation.
Dilution & Injection: Dilute with mobile phase, filter through a 0.22 µm PTFE syringe filter, and analyze.
Troubleshooting & FAQs
Q1: During oxidative stress testing, my sample degrades by >40%, leaving almost no parent peak. How do I fix this?A: You have over-stressed the system. The benzylic position (C3) of the dihydrobenzofuran ring is exceptionally labile to oxidation[5]. When degradation exceeds 20%, secondary and tertiary degradants form, which do not accurately represent real-world shelf-life conditions[3].
Solution: Reduce the
H2O2
concentration to 0.5% - 1%, or reduce the exposure time to 6 hours. Alternatively, conduct the study at 2-8°C.
Q2: I am experiencing a severe mass balance failure (recovery is <80%) during thermal and acidic stress. Where is the missing mass?A: This is a classic symptom of decarboxylation. Under extreme heat or acid, the C7 carboxylic acid group is lost as
CO2
gas. The resulting degradant, 2-Methyl-2,3-dihydrobenzofuran, is highly volatile and likely escaping your reaction vessel.
Solution: Conduct the thermal/acidic stress tests in hermetically sealed headspace vials. Switch your analytical technique from LC-UV to GC-MS for the stressed samples to capture and quantify the volatile decarboxylated degradant.
Q3: In RP-HPLC, the primary oxidative degradant (2-Methylbenzofuran-7-carboxylic acid) is co-eluting with the parent peak. How can I resolve them?A: Aromatization of the dihydrobenzofuran ring to a benzofuran ring forces the molecule into a planar conformation and increases its lipophilicity (due to the loss of
sp3
carbons and the gain of a fully conjugated
π
-system).
Solution: Standard C18 columns may struggle with this separation if the gradient is too steep.
Flatten your gradient curve (e.g., hold at 40% organic for 5 minutes around the expected elution time).
Switch to a Phenyl-Hexyl stationary phase. The fully aromatic degradant will have stronger
π−π
interactions with the phenyl column compared to the partially saturated parent molecule, effectively pulling the peaks apart.
Q4: Are there any specific excipient compatibilities I should worry about during formulation?A: Yes. Because the C7 carboxylic acid is reactive, avoid formulating with excipients containing free hydroxyls or primary amines (e.g., PEG, lactose) under acidic conditions, as Fischer esterification or amidation can occur over time. Furthermore, trace transition metals in excipients can catalyze the benzylic oxidation pathway. The addition of a chelator (like EDTA) in aqueous liquid formulations is highly recommended.
References
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
SYNTHESIS AND VASORELAXANT POTENCY OF MONAGRA. A CHIRAL 5-(2-METHYL–2,3–DIHYDRO-7-BENZOFURYL)-PYRAZOLOPYRIMIDONE ANALOG OF VIAGRA
Source: CLOCKSS
URL:[Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects
Source: ResolveMass Laboratories
URL:[Link]
Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus
Source: PubMed (NIH)
URL:[Link]
Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products
Source: International Council for Harmonisation (ICH)
URL:[Link]
Technical Support Center: Optimization of Chiral Separation for 2-Methyl-Dihydrobenzofuran Derivatives
Welcome to the Technical Support Center. As drug development and agrochemical pipelines increasingly demand enantiopure compounds, the chiral separation of 2-methyl-dihydrobenzofuran derivatives has become a critical ana...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development and agrochemical pipelines increasingly demand enantiopure compounds, the chiral separation of 2-methyl-dihydrobenzofuran derivatives has become a critical analytical and preparative bottleneck. The presence of the C2 chiral center, coupled with the rigid benzofuran ring, requires precise tuning of the chromatographic environment.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust enantioseparation.
Part 1: Mechanistic Principles of Chiral Recognition
To optimize a separation, you must first understand the molecular causality of retention. Enantioseparation does not occur by simply passing a molecule through a column; it is driven by the formation of transient diastereomeric complexes between the enantiomers and the Chiral Stationary Phase (CSP)[1].
For 2-methyl-dihydrobenzofuran derivatives, derivatized cyclodextrins (specifically
β
-cyclodextrin) are highly effective due to their unique toroidal structure[2]. The separation is governed by a three-point interaction model:
Hydrophobic Inclusion: The aromatic benzofuran ring inserts into the hydrophobic cavity of the cyclodextrin.
Hydrogen Bonding: The furan oxygen and any polar substituents interact with the hydroxyl groups on the cyclodextrin rim.
Steric Hindrance: The 2-methyl group dictates the exact orientation of the molecule within the cavity. The difference in spatial fit between the (R) and (S) enantiomers yields the difference in binding energy (
ΔΔG
), driving the separation[2].
Chiral recognition mechanism for dihydrobenzofurans via transient diastereomeric complexes.
Part 2: Troubleshooting Guides & FAQs
Q1: I am using a native
β
-cyclodextrin column, but my 2-methyl-dihydrobenzofuran enantiomers perfectly co-elute. What is the mechanistic failure here?A: Native
β
-cyclodextrin often lacks the necessary secondary interaction sites to differentiate functionalized dihydrobenzofurans. The native cavity is too rigid. Derivatized cyclodextrins, such as hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD), are significantly more effective[2]. The hydroxypropyl groups extend the chiral cavity, providing additional hydrogen-bonding sites and flexibility, which are critical for interacting with the 2-methyl steric bulk of your analyte[2]. Switch to a derivatized
β
-CD column and utilize a reverse-phase mobile phase.
Q2: My resolution (
Rs
) on an HP-
β
-CD column is 1.1. How can I push this to baseline resolution (
Rs≥1.5
)?A: In reverse-phase chiral HPLC, the organic modifier dictates the hydrophobic inclusion efficiency.
Decrease the Organic Modifier: Reducing the acetonitrile (ACN) concentration (e.g., from 30% to 10%) forces the hydrophobic dihydrobenzofuran moiety deeper into the cyclodextrin cavity to escape the highly aqueous mobile phase, drastically enhancing chiral recognition[2].
Lower the Temperature: Chiral complexation is an exothermic process. Lowering the column temperature (e.g., from 25°C to 15°C) decreases the kinetic energy of the system, increasing the stability of the transient diastereomeric complexes and amplifying the separation factor (
α
)[1].
Q3: We are scaling up to preparative separation (>100 mg). Should we use Normal Phase (NP) HPLC or Supercritical Fluid Chromatography (SFC)?A: SFC is unequivocally preferred for scaling up chiral separations of benzofuran derivatives[3]. SFC utilizes supercritical
CO2
coupled with a co-solvent. The low viscosity and high diffusivity of supercritical
CO2
lead to faster mass transfer, allowing for high flow rates without the proportional loss in column efficiency seen in HPLC[3]. Furthermore, SFC eliminates the massive solvent evaporation bottleneck during fraction recovery, preserving the integrity of sensitive derivatives.
Part 3: Standardized Experimental Workflows
Decision matrix for selecting the optimal chiral separation technique based on throughput scale.
Protocol A: Analytical Enantioseparation via Reverse-Phase HPLC
Causality: This method leverages the hydrophobic inclusion mechanism of cyclodextrin in a highly aqueous environment to maximize the
ΔΔG
of enantiomeric binding[2].
System Suitability & Self-Validation: Before injecting the racemate, inject a void volume marker (e.g., uracil or thiourea) to confirm system dead time (
t0
). Calculate theoretical plates (
N
). If
N<5000
, do not proceed; re-equilibrate or backflush the column.
Column Selection: Install a Hydroxypropyl-
β
-Cyclodextrin column (e.g., Cyclobond I RSP, 250 x 4.6 mm, 5 µm).
Mobile Phase Preparation: Prepare a strictly degassed mixture of 10% Acetonitrile and 90% HPLC-grade Water (v/v)[2]. Note: Do not use methanol, as its hydrogen-bonding capacity disrupts the secondary interactions at the cyclodextrin rim.
System Equilibration: Flush the column at 1.0 mL/min until the baseline stabilizes (monitor via UV at 254 nm).
Sample Preparation: Dissolve the 2-methyl-dihydrobenzofuran racemate in the mobile phase to a concentration of 0.5 mg/mL.
Execution: Inject 10 µL. Maintain the column oven precisely at 20°C.
Validation: Calculate the resolution (
Rs
). If
Rs<1.5
, decrease ACN to 8% to force stronger hydrophobic inclusion.
Protocol B: Preparative Enantioseparation via SFC
Causality: Polysaccharide phases in SFC rely on hydrogen bonding and dipole-dipole interactions rather than inclusion. The supercritical fluid ensures rapid mass transfer for high-throughput recovery[3].
Column Selection: Use an Amylose-based CSP (e.g., Chiralpak AD-H, 250 x 21.2 mm, 5 µm).
Mobile Phase: Set the SFC system to deliver supercritical
CO2
with 15% Isopropanol (IPA) as the co-solvent[3].
Parameters: Set the backpressure regulator (BPR) to 120 bar and the column oven to 35°C. Flow rate: 50 mL/min.
Self-Validation: Monitor the pressure trace. A fluctuating BPR pressure indicates phase separation (sub-critical conditions) in the flow, which will instantaneously destroy resolution. Ensure
CO2
chilling is optimal.
Loading Study: Perform stacked injections. Begin with a 5 mg load per injection and monitor the peak valley. Increase loading iteratively until
Rs
drops to 1.2, establishing your maximum preparative threshold.
Part 4: Quantitative Data Summary
The following table summarizes the expected performance metrics for separating dihydrobenzofuran derivatives across various stationary phases, based on empirical optimizations[2].
Chiral Stationary Phase (CSP)
Chromatographic Mode
Optimized Mobile Phase
Expected Selectivity (
α
)
Expected Resolution (
Rs
)
Application Suitability
Native
β
-Cyclodextrin
Reverse Phase HPLC
20% ACN / 80% Water
1.00 - 1.05
< 0.5
Poor / Not Recommended
Hydroxypropyl-
β
-Cyclodextrin
Reverse Phase HPLC
10% ACN / 90% Water
1.10 - 1.25
1.5 - 2.5
Excellent (Analytical QC)
Acetyl-
β
-Cyclodextrin
Reverse Phase HPLC
30% MeOH / 70% Water
1.05 - 1.15
1.0 - 1.5
Moderate
Amylose tris(3,5-dimethylphenylcarbamate)
Supercritical Fluid (SFC)
CO2
/ 15% IPA
1.20 - 1.50
> 2.0
Excellent (Preparative Scale)
Part 5: References
IAPC-OBP. "Chiral separation for enantiomeric determination in the pharmaceutical industry." IAPC-OBP. [Link][1]
Tang, R. J., et al. "The Use of Cyclodextrin-Based LC Stationary Phases for the Separation of Chiral Dihydrobenzofuran Derivatives." Chromatographia, 2005.[Link][2]
EurekaSelect. "Recent Trends in Chiral Separation-A Collective Paradigm of Selected Chiral Impurities." EurekaSelect. [Link][3]
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid
Introduction: The Imperative of Unambiguous Structural Verification in Medicinal Chemistry In the realm of drug discovery and development, the synthesis of a novel chemical entity is but the first step. The absolute conf...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Unambiguous Structural Verification in Medicinal Chemistry
In the realm of drug discovery and development, the synthesis of a novel chemical entity is but the first step. The absolute confirmation of its molecular structure is a cornerstone of scientific rigor, ensuring that all subsequent biological and toxicological data are unequivocally linked to the correct molecule. Any ambiguity can lead to the misinterpretation of results, wasted resources, and potential safety concerns. This guide provides a comprehensive framework for the structural elucidation of a key pharmaceutical intermediate, 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (Molecular Formula: C₁₀H₁₀O₃, Molecular Weight: 178.19 g/mol )[1].
While this specific molecule serves as our primary example, the principles and workflows detailed herein are broadly applicable to the characterization of other novel small molecules. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just protocols, but the underlying scientific rationale for each analytical choice. We will operate on the principle of a self-validating system, where orthogonal analytical techniques converge to provide a single, unambiguous structural assignment.
A Multi-Pronged Analytical Strategy: The Power of Convergent Data
No single analytical technique is sufficient to definitively prove the structure of a newly synthesized molecule. Instead, we rely on a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. For 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid, our primary tools will be Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The synergy of these techniques allows us to map the carbon-hydrogen framework, identify key functional groups, and confirm the molecular weight and elemental composition.
The following sections will compare the expected analytical data for our target molecule with experimental data from closely related, well-characterized analogs: Analog A: 2-Methyl-2,3-dihydrobenzofuran (the core structure without the carboxylic acid) and Analog B: 2,3-Dihydrobenzofuran-7-carboxylic acid (the core structure with the carboxylic acid but without the 2-methyl group). This comparative approach is crucial in a real-world research setting where data for a novel compound may not yet be published.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR Spectroscopy: Mapping the Proton Environment
¹H NMR spectroscopy will allow us to identify and quantify all the unique proton environments in the molecule. The expected spectrum for our target compound is a composite of the features observed in our analytical analogs.
Causality Behind Expected Shifts:
The signals for the dihydrofuran ring protons (H2, H3) and the methyl group (H1') are predicted based on the known spectrum of Analog A [2].
The aromatic protons (H4, H5, H6) are expected to be deshielded (shifted downfield) compared to those in Analog A due to the electron-withdrawing effect of the carboxylic acid group at the C7 position. Their splitting pattern (coupling) will be critical in confirming the 1,2,4-trisubstitution pattern on the benzene ring.
The carboxylic acid proton (-COOH) is expected to appear as a very broad singlet at a characteristic downfield shift, typically between 10-12 ppm[3].
Table 1: Comparative ¹H NMR Data (Predicted vs. Analog)
Analog B: 2,3-Dihydrobenzofuran-7-carboxylic acid[4]
H1' (-CH₃)
~1.5
Doublet (d)
Yes
No
H3 (methylene)
~2.8 (dd), ~3.3 (dd)
Doublet of doublets
Yes
Yes
H2 (methine)
~5.0
Multiplet (m)
Yes
No
H4, H5, H6 (aromatic)
~6.9-7.8
Multiplets (m)
Yes (different pattern)
Yes (different pattern)
-COOH
~10-12
Broad singlet (br s)
No
Yes
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a count of the unique carbon atoms in the molecule, offering a direct way to verify the molecular formula and providing insight into the nature of each carbon (alkane, alkene, aromatic, carbonyl).
Causality Behind Expected Shifts:
The aliphatic carbons (C1', C2, C3) are predicted based on the spectrum of Analog A [5].
The aromatic carbons (C3a, C4, C5, C6, C7, C7a) will show shifts influenced by both the dihydrofuran ring and the carboxylic acid substituent.
The carbonyl carbon (C8) of the carboxylic acid is expected to appear in the characteristic downfield region for carboxylic acids (~170-180 ppm)[3].
Table 2: Comparative ¹³C NMR Data (Predicted vs. Analog)
Part 2: Infrared (IR) Spectroscopy - The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups, as different types of chemical bonds vibrate at characteristic frequencies.
Causality Behind Expected Absorptions:
The IR spectrum will be a superposition of the dihydrobenzofuran core and the carboxylic acid functional group. The most telling signals will be those from the carboxylic acid, which are often very distinct.
O-H Stretch: A very broad and strong absorption from ~3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid[6]. This broadness is due to the presence of dimers in the solid or liquid state[7].
C=O Stretch: A strong, sharp absorption between ~1760-1690 cm⁻¹ is characteristic of the carbonyl group in the carboxylic acid[6]. Its exact position can indicate if it is conjugated with the aromatic ring.
C-O Stretch & O-H Bend: These appear in the fingerprint region and further confirm the presence of the carboxylic acid[8].
Table 3: Key IR Absorptions (Predicted vs. Known Ranges)
Part 3: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of the synthesis. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering a very high degree of confidence in the molecular formula.
Causality Behind Expected Fragmentation:
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (178.19).
Key Fragments: The fragmentation pattern provides structural clues. For our target, we expect to see fragments corresponding to:
Loss of the methyl group ([M-15]⁺).
Loss of the carboxylic acid group ([M-45]⁺).
A characteristic peak for the dihydrobenzofuran core. The base peak for Analog A (2-Methyl-2,3-dihydrobenzofuran) is often at m/z 119, corresponding to the loss of a methyl group and subsequent rearrangement[9].
Table 4: Key Mass Spectrometry Data (Predicted vs. Analog)
To ensure data integrity, standardized and well-documented experimental procedures are essential.
Workflow for Structural Confirmation
The logical flow of analysis ensures that each step builds upon the last, leading to a conclusive structural assignment.
Caption: Workflow for unambiguous structural confirmation.
Protocol 1: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound into a clean NMR tube.
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; if the carboxylic acid proton exchange is too rapid, DMSO-d₆ can be used to slow it down, allowing for better observation.
Acquisition:
Acquire a standard ¹H NMR spectrum.
Acquire a proton-decoupled ¹³C NMR spectrum.
If structural assignment is ambiguous, perform 2D NMR experiments like COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations).
Protocol 2: IR Spectroscopy
Sample Preparation: As the compound is expected to be a solid, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, solid sample directly onto the ATR crystal.
Acquisition:
Record a background spectrum of the clean ATR crystal.
Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
Process the spectrum to identify key absorption bands.
Protocol 3: Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely to keep the molecular ion intact. It can be run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.
Acquisition:
Infuse the sample into the mass spectrometer.
Acquire a full scan mass spectrum to identify the molecular ion.
For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement to four or five decimal places.
Conclusion: A Self-Validating Approach to Structural Certainty
The structural confirmation of a synthesized molecule like 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is not a linear process but a web of interconnected, self-validating data points. The predicted ¹H and ¹³C NMR spectra should align perfectly with the proposed carbon-hydrogen framework. The IR spectrum must confirm the presence of the critical carboxylic acid and dihydrobenzofuran functional groups. Finally, high-resolution mass spectrometry must verify the elemental composition. When the data from these orthogonal techniques converge to tell the same story, a researcher can have the highest degree of confidence in the structural assignment, paving the way for meaningful and reproducible downstream research.
References
University of California, Davis. "Infrared Spectroscopy Tutorial: Carboxylic Acids." LibreTexts Chemistry. [Link]
Royal Society of Chemistry. "1H and 13C NMR spectra of compound 2a." RSC.org. [Link]
PubChem. "2,3-Dihydro-2-methylbenzofuran." National Center for Biotechnology Information. [Link]
A Comparative Analysis of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid Analogs: A Guide for Researchers
In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide pr...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the 2,3-dihydrobenzofuran scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse range of biological targets. This guide provides a comprehensive comparative analysis of analogs derived from 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate and a pharmacophore in its own right. We will delve into the synthetic strategies, structure-activity relationships (SAR), and biological performance of these analogs, with a focus on their activities as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and serotonin-3 (5-HT3) receptor antagonists. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.
The 2,3-Dihydrobenzofuran Core: A Scaffold of Opportunity
The 2,3-dihydrobenzofuran moiety is a bicyclic heterocyclic system that offers a unique three-dimensional architecture. The fusion of a benzene ring with a dihydrofuran ring creates a rigid yet adaptable framework that can be strategically functionalized to interact with specific biological targets. The 7-carboxylic acid group, in particular, provides a crucial handle for amide bond formation, enabling the exploration of a wide chemical space and the modulation of pharmacokinetic and pharmacodynamic properties. The methyl group at the 2-position introduces a chiral center, allowing for the investigation of stereospecific interactions with target proteins.
Comparative Synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid and its Analogs
The synthetic accessibility of a chemical scaffold is a critical determinant of its utility in drug discovery programs. Several synthetic routes to 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid and its analogs have been reported, each with its own set of advantages and limitations.
A common and effective strategy involves the Claisen rearrangement of an appropriately substituted allyl phenyl ether, followed by cyclization. For instance, the synthesis of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid can be achieved from a substituted phenol, which is first allylated. The resulting allyl ether then undergoes a thermal Claisen rearrangement to introduce the allyl group at the ortho position. Subsequent intramolecular cyclization, often acid-catalyzed, yields the dihydrobenzofuran ring system. Finally, carboxylation at the 7-position can be accomplished through methods like ortho-lithiation followed by quenching with carbon dioxide.[1]
An alternative approach for constructing the dihydrobenzofuran core involves the reaction of a salicylaldehyde derivative with a suitable three-carbon synthon, followed by cyclization.[2] Modifications at the 2-position, such as the introduction of a methyl group, can be achieved by using appropriately substituted starting materials.
The choice of synthetic route is often dictated by the desired substitution pattern on both the aromatic and the dihydrofuran rings. For instance, the synthesis of 5-substituted analogs often starts with a commercially available 4-substituted phenol. The following diagram illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for 2,3-dihydrobenzofuran-7-carboxamide analogs.
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising strategy for cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several analogs of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid have been investigated as PARP-1 inhibitors.[1][3]
The 7-carboxamide moiety is crucial for interaction with the nicotinamide binding pocket of PARP-1. Structure-activity relationship studies have revealed that modifications at the 2-position of the dihydrobenzofuran ring significantly impact inhibitory potency.
Table 1: Comparative PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran-7-carboxamide Analogs.
As shown in Table 1, the introduction of a methyl group at the 2-position (rac-2a) does not significantly alter the potency compared to the unsubstituted analog (1). However, resolving the enantiomers reveals a slight preference for the (R)-enantiomer. A more substantial improvement in potency is observed with the introduction of a fluorine atom at the 5-position of the benzofuran ring (rac-2c), which is four times more potent than its non-fluorinated counterpart.[3] Interestingly, for the 5-fluoro analog, the (-)-enantiomer demonstrates higher potency.[3] This highlights the importance of stereochemistry and substitution on the aromatic ring for optimizing PARP-1 inhibition.
The following diagram illustrates the simplified signaling pathway of PARP-1 in DNA repair and its inhibition.
Caption: Simplified PARP-1 signaling pathway and point of inhibition.
Experimental Protocol: PARP-1 Inhibition Assay
To ensure the trustworthiness of the presented data, a detailed protocol for a standard in vitro PARP-1 inhibition assay is provided below. This protocol is based on a homogenous, fluorescence-based assay that measures the consumption of NAD+, a co-substrate of PARP-1.
Materials:
Recombinant human PARP-1 enzyme
Activated DNA (e.g., sonicated calf thymus DNA)
β-NAD+ (Nicotinamide adenine dinucleotide)
PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)
Fluorescent NAD+ detection reagent
Test compounds (analogs of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid) dissolved in DMSO
384-well, low-volume, black, flat-bottom plates
Fluorescence plate reader
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in PARP-1 assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
PARP-1 assay buffer
Activated DNA (to a final concentration of ~10 µg/mL)
Test compound or vehicle (DMSO)
Recombinant PARP-1 enzyme (to a final concentration that gives a robust signal)
Incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
Reaction Initiation: Initiate the enzymatic reaction by adding β-NAD+ to a final concentration of ~50 µM.
Reaction Progression: Incubate the plate at room temperature for 60 minutes.
Detection: Stop the reaction and measure the remaining NAD+ by adding the fluorescent NAD+ detection reagent according to the manufacturer's instructions.
Data Analysis: Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to the PARP-1 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
The serotonin-3 (5-HT3) receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility. 5-HT3 receptor antagonists are clinically used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. Analogs of 2,3-dihydrobenzofuran-7-carboxamide have been shown to be potent 5-HT3 receptor antagonists.[4]
Structure-activity relationship studies have demonstrated that the introduction of methyl groups at the 2-position of the dihydrobenzofuran ring enhances the antagonistic activity.[4]
Table 2: Comparative 5-HT3 Receptor Antagonistic Activity of N-(1-azabicyclo[2.2.2]oct-3-yl)-2,3-dihydrobenzofuran-7-carboxamide Analogs.
The data indicates a clear trend where increasing methyl substitution at the 2-position leads to higher potency, with the dimethyl analog being more active than the monomethyl, which in turn is more active than the unsubstituted analog.[4] Furthermore, stereochemistry plays a crucial role, with the (2S)-methyl group contributing to enhanced pharmacological activity.[4] The combination of a (2S)-methyl group and a 5-chloro substituent results in a highly potent 5-HT3 receptor antagonist with a Ki value in the sub-nanomolar range.[4]
The following diagram illustrates the basic mechanism of 5-HT3 receptor activation and its blockade by antagonists.
Caption: Simplified mechanism of 5-HT3 receptor activation and antagonism.
To provide a framework for the reliable evaluation of 5-HT3 receptor antagonists, the following radioligand binding assay protocol is described. This assay measures the ability of a test compound to displace a radiolabeled antagonist from the 5-HT3 receptor.[5]
Materials:
Membrane preparations from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells)
Radioligand (e.g., [3H]Granisetron)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
Non-specific binding determinator (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron)
Test compounds (analogs of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid) dissolved in DMSO
96-well plates
Glass fiber filters
Scintillation cocktail
Scintillation counter
Procedure:
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in assay buffer to the desired final concentrations.
Assay Setup: In a 96-well plate, add the following components in order:
Assay buffer
Test compound or vehicle (for total binding) or non-specific binding determinator (for non-specific binding)
Radioligand (to a final concentration near its Kd)
Cell membrane preparation
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the percent inhibition of specific binding for each compound concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid scaffold represents a highly promising starting point for the development of potent and selective modulators of various biological targets. This guide has provided a comparative analysis of its analogs as PARP-1 inhibitors and 5-HT3 receptor antagonists, highlighting the critical role of stereochemistry and substitution patterns in determining biological activity. The detailed experimental protocols offer a foundation for researchers to confidently evaluate their own novel analogs.
Future research in this area could explore:
Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substitutions on both the dihydrofuran and the aromatic rings.
Exploration of Other Biological Targets: Screening of these analogs against other relevant biological targets to uncover new therapeutic opportunities.
In Vivo Evaluation: Advancing the most promising in vitro hits to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Computational Modeling: Utilizing molecular modeling and docking studies to gain a deeper understanding of the binding interactions and to guide the rational design of next-generation analogs.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists - Benchchem.
Synthesis and structure-activity relationships of 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent serotonin-3 (5-HT3) receptor antagonists. PubMed. Available from: [Link]
Synthesis and anticancer activity of novel benzofurancarboxamides. Biointerface Research in Applied Chemistry. 2020;10(5):6189-6194.
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019;24(8):1583.
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry. 2014;57(13):5724-5742.
Discovery and structure-activity relationship of novel 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives as poly(ADP-ribose)polymerase-1 inhibitors. PubMed. Available from: [Link]
Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry. 2023;14(5):846-871.
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022;27(9):2801.
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. PMC. Available from: [Link]
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC. Available from: [Link]
Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists. Chemical and Pharmaceutical Bulletin. 1998;46(1):42-52.
Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. 2019;9(48):27994-28019.
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. ACS Publications. Available from: [Link]
In Vitro Validation of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid Derivatives: A Comparative Guide for Scaffold Selection
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold validation, comparative efficacy, and self-validating in vitro methodologies. Executive Summary In medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Scaffold validation, comparative efficacy, and self-validating in vitro methodologies.
Executive Summary
In medicinal chemistry, the selection of a core scaffold dictates the conformational space, lipophilicity, and target affinity of the resulting library. 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 31457-03-1) has emerged as a highly privileged building block[1]. Unlike its planar, fully aromatic benzofuran counterpart, the 2,3-dihydrobenzofuran (DHBF) core introduces sp³ hybridization, offering a three-dimensional geometry that better complements complex protein binding pockets. Furthermore, the chiral center at the C2 position allows for precise stereochemical probing of active sites.
This guide objectively evaluates the in vitro performance of compounds derived from the 2-methyl-DHBF-7-carboxylic acid scaffold across two distinct therapeutic domains:
Cardiovascular/Urology: Phosphodiesterase type 5 (PDE-5) inhibitors (e.g., Monagra).
By comparing these derivatives against alternative scaffolds (such as unsubstituted DHBF and sildenafil analogs), this guide provides actionable data and self-validating protocols for researchers integrating this scaffold into their drug discovery pipelines.
PARP-1 is a nuclear enzyme activated by DNA single-strand breaks. It utilizes NAD+ to synthesize poly(ADP-ribose) chains on target proteins, recruiting DNA repair machinery[2]. Inhibiting PARP-1 induces synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations).
The DHBF-7-carboxamide scaffold was designed to target the NAD+ binding pocket of PARP-1. The addition of a methyl group at the C2 position (derived from 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid) forces the molecule into a specific spatial orientation. Crystallographic data reveals that the stereochemistry at C2 dictates how the scaffold interacts with the hydrophobic sub-pocket near the catalytic cleft, significantly influencing the inhibitory concentration (IC₅₀)[3][4].
In Vitro Efficacy Comparison
The table below compares the PARP-1 inhibitory activity of the unsubstituted DHBF lead against the 2-methyl derivatives, highlighting the impact of stereochemistry and secondary substitutions (like 5-fluoro)[4].
Compound
Scaffold Substitution
Stereochemistry
PARP-1 IC₅₀ (μM)
Performance vs. Lead
Lead 3
None (DHBF-7-carboxamide)
Achiral
9.45
Baseline
rac-13a
2-Methyl
Racemic
10.44
~1.1x decrease
(R)-(-)-13a
2-Methyl
Enantiopure (R)
6.34
1.5x improvement
(S)-(+)-13a
2-Methyl
Enantiopure (S)
8.44
Marginal improvement
(-)-13c
5-Fluoro-2-Methyl
Enantiopure (-)
1.53
6.1x improvement
Data Synthesis: While the racemic 2-methyl substitution initially appears to reduce potency, isolating the (R)-enantiomer reveals a superior fit in the NAD+ pocket. Coupling the 2-methyl scaffold with a 5-fluoro substitution yields a highly potent inhibitor.
Pathway Visualization
Figure 1: Mechanism of 2-Me-DHBF-7-carboxamides in PARP-1 inhibition and synthetic lethality.
In the treatment of erectile dysfunction, PDE-5 inhibitors prevent the degradation of cyclic guanosine monophosphate (cGMP), prolonging smooth muscle relaxation and vasodilation[5][6]. Sildenafil (Viagra) utilizes an alkoxyphenyl group to occupy the hydrophobic pocket of PDE-5.
Researchers synthesized "Monagra," a chiral analog of Viagra, by replacing the alkoxyphenyl moiety with the 2-methyl-2,3-dihydrobenzofuran core[7]. The rationale is that the rigid, bicyclic DHBF system restricts conformational entropy, while the oxygen atom mimics the alkoxy ether of sildenafil. The C2-methyl group provides a precise steric bulk that enhances hydrophobic interactions within the PDE-5 active site compared to the flexible sildenafil tail.
Ex Vivo Vasorelaxant Potency Comparison
The efficacy of these scaffolds was validated using an isolated rat thoracic aorta model, measuring the reversal of phenylephrine-induced contractions[7].
Compound
Core Hydrophobic Scaffold
Relative Vasorelaxant Potency
Viagra (1)
Sildenafil (Alkoxyphenyl)
Baseline (1.0x)
Biagra (2)
Benzofuran (Fully Aromatic)
~1.2x improvement
(R)-Monagra (3b)
2-Methyl-2,3-dihydrobenzofuran
>2.0x improvement (Superior)
(S)-Monagra (3c)
2-Methyl-2,3-dihydrobenzofuran
>2.0x improvement (Superior)
Data Synthesis: Both enantiomers of the 2-methyl-DHBF analog (Monagra) demonstrate significantly higher vasorelaxant potency than both the fully aromatic benzofuran analog and the original sildenafil scaffold, proving the superiority of the sp³ hybridized, methylated core in this context.
Pathway Visualization
Figure 2: NO-cGMP pathway highlighting PDE-5 inhibition by Monagra for vasorelaxation.
Self-Validating Experimental Protocols
To ensure strict scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls that confirm the assay's mechanical success independent of the test compound's performance.
Protocol A: In Vitro PARP-1 Enzyme Inhibition Assay
Purpose: Validate the IC₅₀ of 2-Me-DHBF-7-carboxamide derivatives.
Plate Preparation & Immobilization: Coat a 96-well microplate with histone proteins (10 μg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Causality: Histones serve as the physiological substrate for PARylation, ensuring the assay mimics nuclear conditions.
Enzyme & Inhibitor Incubation: Add recombinant human PARP-1 enzyme (0.5 U/well) alongside serial dilutions of the test compound (0.1 nM to 100 μM).
Self-Validation Control 1 (Positive): Include Olaparib (standard PARP inhibitor) to validate enzyme inhibitability.
Self-Validation Control 2 (Negative): Vehicle (DMSO only) to establish the 100% activity baseline.
Activation: Initiate the reaction by adding a master mix containing biotinylated NAD⁺ (25 μM) and activated DNA (10 μg/mL). Causality: PARP-1 basal activity is negligible; activated DNA (mimicking strand breaks) is strictly required to allosterically activate the catalytic domain.
Self-Validation Control 3 (Blank): Omit activated DNA in select wells. If signal appears here, it indicates false-positive auto-activation or reagent contamination.
Detection: After 1 hour at room temperature, wash the plate and add Streptavidin-HRP. Develop with TMB substrate and read absorbance at 450 nm. Calculate IC₅₀ using non-linear regression.
Protocol B: Ex Vivo Vasorelaxation Assay (Aortic Rings)
Purpose: Validate the functional PDE-5 inhibitory efficacy of 2-Me-DHBF derivatives (Monagra).
Tissue Preparation: Isolate the thoracic aorta from male Wistar rats. Clean connective tissue and cut into 2–3 mm rings. Mount rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂.
Viability & Baseline Calibration: Apply an initial resting tension of 2.0 g. Induce contraction using 60 mM KCl. Causality: KCl depolarizes the membrane, forcing calcium influx. A robust contraction proves the smooth muscle tissue is alive and mechanically viable. Wash and return to baseline.
Pre-Contraction: Contract the rings with Phenylephrine (PE, 1 μM). Causality: PDE-5 inhibitors do not cause relaxation on their own; they amplify the NO-cGMP signal. Pre-contraction establishes the tension necessary to observe subsequent relaxation.
Endothelium Standardization: Add Sodium Nitroprusside (SNP, 300 nM) to the bath. Causality: SNP is an exogenous NO donor. Using SNP standardizes the production of cGMP, isolating the PDE-5 inhibitory effect of the test compound from any variability in the tissue's endogenous endothelial NO production.[8]
Dose-Response: Cumulatively add the test compound (e.g., Monagra or Viagra) from 1 nM to 10 μM. Measure the percentage reversal of the PE-induced contraction.
Conclusion
The 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid scaffold is a highly versatile and potent building block. Experimental validation confirms that the sp³ hybridization and the C2-methyl steric bulk provide superior target engagement in both PARP-1 (oncology) and PDE-5 (cardiovascular) active sites compared to planar or unmethylated alternatives. Researchers looking to improve the lipophilic ligand efficiency and stereochemical fit of their leads should strongly consider integrating this scaffold.
References
Patel, M. R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5601.
URL:[Link]
Al-bojuk, N. R., et al. (2001). Synthesis and Vasorelaxant Potency of Monagra. A Chiral 5-(2-Methyl-2,3-dihydro-7-benzofuryl)pyrazolopyrimidone Analog of Viagra. Heterocycles, 55(9), 1789-1803.
URL:[Link]
Ballard, S. A., et al. (1998). Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes. The Journal of Urology, 159(6), 2164-2171.
URL:[Link]
Chemsrc Database. 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 31457-03-1) Chemical Properties and Suppliers.
URL:[Link]
Benchmarking the Potency of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid Derivatives as PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a ubiquitous nuclear enzyme critical for DNA damage repair. Inhibiting PARP-1 has proven to be a highly effective therapeutic strategy, particularly in oncology, by exploiting sy...
Author: BenchChem Technical Support Team. Date: March 2026
Poly(ADP-ribose) polymerase-1 (PARP-1) is a ubiquitous nuclear enzyme critical for DNA damage repair. Inhibiting PARP-1 has proven to be a highly effective therapeutic strategy, particularly in oncology, by exploiting synthetic lethality in tumors with homologous recombination deficiencies (e.g., BRCA1/2 mutations)[1].
While clinical standards like Veliparib and Olaparib utilize benzimidazole and phthalazinone scaffolds respectively, recent drug discovery efforts have identified 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) and its derivatives—specifically those synthesized from 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid—as highly potent, structurally novel alternatives[2].
This guide provides an objective benchmarking analysis of these derivatives, comparing their structure-activity relationships (SAR), enzymatic potency, and cellular efficacy against established clinical alternatives.
Mechanistic Rationale: Targeting the NAD+ Binding Pocket
PARP-1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains, which recruit DNA repair effectors to single-strand breaks. The DHBF-7-carboxamide scaffold was rationally designed to target the NAD+ binding site of PARP-1[3].
The carboxamide moiety forms essential hydrogen bonds with the catalytic domain (specifically interacting with Gly863 and Ser904), mimicking the nicotinamide group of NAD+. By modifying the 2-position (e.g., 2-methyl) and the 5-position (e.g., 5-fluoro) of the dihydrobenzofuran ring, researchers can exploit adjacent hydrophobic pockets to enhance binding affinity and trap the enzyme on DNA[2].
Diagram 1: Mechanism of PARP-1 inhibition and synthetic lethality in BRCA-deficient cells.
Benchmarking Potency: SAR and Quantitative Data
To objectively evaluate the potency of 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid derivatives, we must benchmark them against the initial unsubstituted lead (Compound 3) and clinical standards[1][4].
Causality in Structural Modifications
Halogenation (5-Fluoro): The introduction of a highly electronegative fluorine atom at the 5-position (Compound 20) improves potency ~5-fold compared to the lead. This is driven by favorable electronic interactions within the hydrophobic sub-pocket of the PARP-1 active site[4].
Alkylation & Chirality (2-Methyl): The addition of a 2-methyl group creates a chiral center. While the racemic mixture (rac-13a) shows moderate activity, resolving the enantiomers reveals that the (-)-13c isomer is significantly more potent, indicating stereoselective spatial constraints within the binding pocket[2].
Scaffold Hopping (3-Oxo Core): Transitioning to a DHBF-3-one-7-carboxamide core introduces an electrophilic 2-position. This allows for the appendage of benzylidene derivatives (e.g., Compound 58) that extend deep into the adenosine-binding pocket of PARP-1, yielding a 30-fold improvement in potency[5].
Data Interpretation: While early DHBF-7-carboxamide derivatives exhibited micromolar potency, rational extension into the adenosine-binding pocket (Compound 66) successfully pushed the scaffold into the nanomolar range (79 nM), closing the gap with clinical standards[5].
Diagram 2: SAR workflow optimizing DHBF-7-carboxamide derivatives for PARP-1 inhibition.
To ensure trustworthiness and reproducibility, the benchmarking data relies on two self-validating experimental systems: an in vitro enzymatic assay to confirm direct target engagement, and a cell-based assay to confirm phenotypic efficacy (synthetic lethality)[1][5].
Protocol A: PARP-1 Enzyme Inhibitory Assay (In Vitro)
Purpose: To determine the IC₅₀ of the derivatives against purified PARP-1.
Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 25 mM MgCl₂, and 50 µg/mL activated DNA (sheared salmon sperm DNA). Causality Note: PARP-1 is a DNA-dependent enzyme; activated DNA containing double-strand breaks is strictly required to induce the allosteric conformational change that activates the enzyme's catalytic domain.
Compound Incubation: Dispense 10 nM of recombinant human PARP-1 enzyme into a 96-well plate. Add serial dilutions of the DHBF derivatives (ranging from 0.001 µM to 100 µM). Incubate at room temperature for 15 minutes to allow complex formation.
Reaction Initiation: Initiate the PARylation reaction by adding a substrate mixture containing 1 µM unlabeled NAD+ spiked with [³H]-NAD+ (radiolabeled).
Termination & Filtration: After 30 minutes, terminate the reaction by adding ice-cold 20% trichloroacetic acid (TCA) to precipitate the PARylated proteins. Filter the precipitates through a GF/B glass fiber filter.
Quantification: Wash the filter with 10% TCA and ethanol, dry, and measure the incorporated radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.
Protocol B: Synthetic Lethality Cytotoxicity Assay (In Cellulo)
Purpose: To evaluate the selective cytotoxicity of the compounds in BRCA-deficient environments.
Cell Seeding: Cultivate wild-type DT40 cells and isogenic BRCA2-deficient (BRCA2-/-) DT40 cells. Seed at a density of 2 × 10³ cells/well in 96-well plates.
Drug Exposure: Treat the cells with varying concentrations of the test compound (e.g., Compound 66) and clinical standards (Olaparib) for 48 to 72 hours.
Viability Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
Data Analysis: Causality Note: A highly potent and selective PARP-1 inhibitor will exhibit a massive shift in the IC₅₀ curve between the wild-type and BRCA2-/- cells. The wild-type cells survive via homologous recombination, whereas the BRCA2-/- cells undergo apoptosis due to unresolved double-strand breaks caused by PARP trapping.
References
Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors
Journal of Medicinal Chemistry (ACS Publications / NIH PMC)
URL:[Link]
Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors
Cancer Research (NIH PMC)
URL:[Link]
Inhibitors of PARP: Number crunching and structure gazing
Proceedings of the National Academy of Sciences (PNAS)
URL:[Link]
Comprehensive Disposal and Handling Protocol for 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic Acid
Executive Summary Proper disposal of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 31457-03-1) is critical for maintaining laboratory safety and environmental compliance. As a substituted benzofuran derivative,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Proper disposal of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 31457-03-1) is critical for maintaining laboratory safety and environmental compliance. As a substituted benzofuran derivative, this compound exhibits specific toxicological and environmental hazards that preclude standard drain disposal (1)[1]. This guide provides a self-validating, step-by-step operational protocol for researchers and drug development professionals to safely manage, store, and dispose of this chemical waste.
Physicochemical & Hazard Profile
To design an effective disposal strategy, we must first understand the molecular characteristics of the waste. 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is an organic acid containing a stable heterocyclic benzofuran core.
Property / Hazard
Value / Classification
Operational Implication
CAS Number
31457-03-1
Use for manifest tracking and SDS reference (2)[2].
Molecular Formula
C10H10O3
Non-halogenated organic waste; suitable for standard incineration (3)[3].
Physical State
Solid / Powder
Prone to aerosolization; handle in a fume hood (4)[4].
Chemical Family
Organic Acid / Benzofuran
Segregate from strong bases, oxidizers, and reactive metals (5)[5].
Primary Hazards
Skin/Eye Irritant (H315, H319)
Requires appropriate PPE (nitrile gloves, goggles) during waste handling (6)[6].
Environmental Hazard
Potential Aquatic Toxicity
Strictly prohibited from public sewer/drain disposal (4)[4].
Mechanistic Rationale for Disposal Strategies
As a Senior Application Scientist, I emphasize that protocols must be rooted in chemical causality. The disposal of 2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid is governed by two key structural features:
The Carboxylic Acid Moiety (-COOH): While a relatively weak organic acid, it can react exothermically with strong bases or oxidizing agents. Therefore, it must be segregated from incompatible waste streams (e.g., cyanides, sulfides, or strong oxidizers) to prevent the generation of toxic gases or heat (5)[5].
The Benzofuran Ring: Heterocyclic compounds like benzofurans are highly stable and resist natural biodegradation in wastewater treatment facilities. Environmental release can lead to aquatic toxicity and soil contamination (7)[7]. Consequently, the only scientifically sound and EPA-compliant method for ultimate destruction is high-temperature incineration by a licensed hazardous waste contractor (8)[8].
Standard Operating Procedure (SOP): Step-by-Step Disposal Protocol
Phase 1: Point-of-Generation Segregation
Identify the Waste Stream: Determine if the waste is a pure solid, dissolved in an organic solvent, or in an aqueous solution.
Categorize: Classify the waste as "Non-Halogenated Organic Waste" (if mixed with solvents like methanol or ethanol) or "Hazardous Solid Waste" (if pure powder or contaminated consumables) (3)[3].
Verify Compatibility: Ensure no strong oxidizers (e.g., nitric acid, peroxides) or reactive metals are present in the collection container to ensure a self-validating safety margin (5)[5].
Phase 2: Containment & Compatibility
Select the Container: Use high-density polyethylene (HDPE) or glass containers. Do not use metal containers, as organic acids can slowly corrode steel over time, compromising container integrity (5)[5].
Fill Level: Never fill liquid waste containers beyond 75% capacity. This headspace allows for vapor expansion and prevents pressure-induced ruptures (3)[3].
Seal: Keep containers tightly closed with a leak-proof cap at all times, except when actively adding waste.
Phase 3: Satellite Accumulation Area (SAA) Management
Labeling: Instantly affix a "Hazardous Waste" label. The label must explicitly list "2-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid" (no abbreviations) and indicate the primary hazards (Irritant, Environmental Hazard) (5)[5].
Secondary Containment: Place the primary waste container inside a chemically resistant secondary containment tray to capture any potential leaks.
Storage Limits: Store in a designated SAA at or near the point of generation. Under EPA guidelines, SAA containers must be moved to a central accumulation area within three days of becoming full, and partially filled containers should not be kept for more than one year (5)[5].
Phase 4: Final Manifesting and Destruction
Documentation: Prepare a hazardous waste manifest detailing the exact composition and volume of the waste.
Contractor Handoff: Transfer the waste to an EPA-licensed (or regional equivalent) hazardous waste disposal facility.
Destruction Method: Specify high-temperature incineration as the preferred disposal method to ensure complete thermal breakdown of the benzofuran ring into carbon dioxide and water (8)[8].
Spill Response & Decontamination
In the event of an accidental spill during waste transfer:
Solid Spill: Do not dry sweep, which generates hazardous dust. Gently cover the powder with a damp absorbent pad or sweep up using non-sparking tools, then place it into a solid waste container (6)[6].
Liquid Spill (Solution): Contain the spill using inert absorbent materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Scoop the absorbed mixture into a hazardous waste container (3)[3].
Surface Decontamination: Wash the affected area with copious amounts of water and a mild detergent, collecting the rinsate as hazardous aqueous waste (6)[6].
Workflow Diagram: Waste Classification and Disposal Routing
Figure 1: Decision tree and operational workflow for the safe disposal of substituted benzofuran acids.